5-amino-2H-1,3-benzodiazol-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNJPSRBRDQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-amino-2H-1,3-benzodiazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-2H-1,3-benzodiazol-2-one, also known as 5-aminobenzimidazolone, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its core structure serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. Notably, it is a key intermediate in the preparation of potent and selective inhibitors of CD73, a crucial ecto-enzyme involved in cancer immunology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, tailored for professionals in the fields of chemical research and drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | [1] |
| CAS Number | 95-23-8 | [1] |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | White or off-white powder/crystalline powder | [2] |
| Melting Point | >300 °C | [1] |
| Boiling Point | 201.4 °C at 760 mmHg | [1] |
| Density | 1.363 g/cm³ | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
| pKa (Predicted) | 11.80 ± 0.30 | [1] |
| Flash Point | 75.6 °C | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 5-nitro-2-benzimidazolone. This reaction provides a high yield of the desired product with good purity.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
5-Nitro-2-benzimidazolone
-
Palladium on carbon (Pd-C) or Raney Nickel (Raney Ni) catalyst
-
Alcohol solvent (e.g., methanol, ethanol)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Hydrogenation reactor
Procedure:
-
In a suitable hydrogenation reactor, charge the vessel with 5-nitro-2-benzimidazolone and the chosen alcohol solvent.
-
Add the catalyst (Pd-C or Raney Ni). The catalyst loading is typically 10-15% of the weight of the 5-nitro-2-benzimidazolone.
-
Seal the reactor and purge with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to 1-1.5 MPa.
-
Heat the reaction mixture to 60-100 °C and stir for 3-5 hours.
-
Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the product can be concentrated under reduced pressure to yield the solid this compound. The product can be further purified by recrystallization if necessary.
Caption: Synthesis workflow for this compound.
Key Chemical Reactions
The amino group on the benzimidazolone ring is a key functional handle that allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Acylation
The primary amino group of this compound can be readily acylated with various acylating agents such as acid chlorides or anhydrides to form the corresponding amides.
Experimental Protocol: Acylation with Acetic Anhydride
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or another suitable base
-
A suitable solvent (e.g., Dichloromethane or THF)
Procedure:
-
Suspend this compound in the chosen solvent.
-
Add the base (e.g., pyridine).
-
Slowly add acetic anhydride to the mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by adding water to quench the excess acetic anhydride.
-
The product, 5-acetamido-2H-1,3-benzodiazol-2-one, can be isolated by filtration and purified by recrystallization.
Diazotization and Sandmeyer-Type Reactions
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.
Experimental Protocol: Diazotization and Subsequent Halogenation (Sandmeyer Reaction)
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other strong acid
-
Copper(I) halide (e.g., CuCl, CuBr)
Procedure:
-
Dissolve or suspend this compound in an aqueous solution of a strong acid (e.g., HCl) at low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding hydrohalic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
The product, the corresponding 5-halo-2H-1,3-benzodiazol-2-one, can be isolated by filtration or extraction and purified by chromatography or recrystallization.
Caption: Key reaction pathways of this compound.
Role in Drug Development: CD73 Inhibition
This compound is a critical building block for the synthesis of non-nucleoside inhibitors of CD73. CD73 is an ecto-5'-nucleotidase that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, adenosine acts as an immunosuppressive molecule, promoting tumor growth by inhibiting the function of immune cells. By serving as a scaffold for CD73 inhibitors, this compound plays a vital role in the development of novel cancer immunotherapies.
The general workflow for identifying CD73 inhibitors often involves screening a library of compounds derived from scaffolds like this compound.
Caption: Workflow for the discovery of CD73 inhibitors.
Conclusion
This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the construction of complex molecules with potential therapeutic applications. As research into cancer immunotherapy and other disease areas continues to expand, the utility of this versatile building block is likely to grow, making a thorough understanding of its chemical properties essential for researchers in the field.
References
An In-Depth Technical Guide to 5-amino-1,3-dihydro-2H-benzimidazol-2-one: A Core Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most notably, the application of 5-amino-1,3-dihydro-2H-benzimidazol-2-one as a pivotal intermediate in the development of therapeutic agents. While direct biological activity of the title compound is not extensively documented, its role as a versatile scaffold is of significant interest in medicinal chemistry.
Core Compound Structure and Properties
5-amino-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound featuring a fused benzene and imidazole ring system, with an amino group substitution on the benzene ring.
Chemical Structure:
Chemical Structure of 5-amino-1,3-dihydro-2H-benzimidazol-2-one
Below is a summary of the key physicochemical properties of 5-amino-1,3-dihydro-2H-benzimidazol-2-one.
| Property | Value | Reference |
| CAS Number | 95-23-8 | [1][2] |
| Molecular Formula | C₇H₇N₃O | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| SMILES | Nc1ccc2NC(=O)Nc2c1 | [1] |
| InChI Key | BCXSVFBDMPSKPT-UHFFFAOYSA-N | [1] |
Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one
The synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one can be achieved through a multi-step process, often starting from 2,4-dinitroaniline. A representative synthetic pathway is outlined below.[4]
General Synthetic Workflow
Detailed Experimental Protocol for Synthesis
The following protocol is a general representation based on established chemical transformations for similar compounds.[4]
Step 1: Synthesis of 4-Nitro-1,2-phenylenediamine from 2,4-Dinitroaniline
-
In a suitable reaction vessel, dissolve 2,4-dinitroaniline in an aqueous ethanol solution.
-
Add a reducing agent, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS), portion-wise while monitoring the reaction temperature.
-
The reaction mixture is typically heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product, 4-nitro-1,2-phenylenediamine, is isolated by filtration.
-
The crude product may be purified by recrystallization.
Step 2: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
-
Combine 4-nitro-1,2-phenylenediamine and urea in a reaction vessel.
-
The mixture is heated to a high temperature (typically 150-180°C) for several hours.
-
The reaction proceeds with the evolution of ammonia.
-
After cooling, the solidified reaction mass is triturated with water and filtered to yield crude 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
-
Suspend 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in a solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the nitro group is fully reduced.
-
The progress of the reaction is monitored by TLC or HPLC.
-
Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 5-amino-1,3-dihydro-2H-benzimidazol-2-one.
Role in Drug Discovery and Development
While 5-amino-1,3-dihydro-2H-benzimidazol-2-one itself has not been reported to possess significant direct biological activity, it serves as a crucial starting material for the synthesis of various biologically active molecules. Its bifunctional nature, possessing both an amino group and a benzimidazolone core, allows for diverse chemical modifications.
Precursor for CD73 Inhibitors
5-amino-1,3-dihydro-2H-benzimidazol-2-one is utilized as a key intermediate in the synthesis of non-nucleotide small molecule inhibitors of CD73. CD73 is an ecto-5'-nucleotidase that plays a significant role in tumor immune evasion by converting extracellular AMP to the immunosuppressive molecule adenosine.
CD73 Signaling Pathway and Point of Inhibition
Scaffold for Norepinephrine Reuptake Inhibitors (NRIs)
Derivatives of 5-amino-1,3-dihydro-2H-benzimidazol-2-one have been synthesized and evaluated as potent and selective norepinephrine reuptake inhibitors (NRIs). NRIs are a class of drugs that can be effective in treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).
Experimental Protocols for Target-Based Assays
The following are generalized protocols for assays used to evaluate the biological activity of compounds derived from 5-amino-1,3-dihydro-2H-benzimidazol-2-one.
CD73 Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.
-
Reagent Preparation : Prepare assay buffer, recombinant human CD73 enzyme solution, AMP substrate solution, and a colorimetric phosphate detection reagent.
-
Assay Procedure :
-
Add test compounds (inhibitors) at various concentrations to the wells of a 96- or 384-well plate.
-
Add the CD73 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the AMP substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the colorimetric detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
-
Data Analysis : The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (with and without the enzyme). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][6][7]
Norepinephrine Transporter (NET) Uptake Assay (Fluorescence-Based)
This assay measures the uptake of a fluorescent substrate that mimics norepinephrine into cells expressing the norepinephrine transporter.[8][9][10][11][12]
-
Cell Culture : Plate cells stably expressing the human norepinephrine transporter (hNET) in a 96- or 384-well black, clear-bottom microplate and culture overnight.
-
Assay Procedure :
-
Remove the culture medium and add test compounds diluted in assay buffer to the cells.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Add a fluorescent NET substrate to all wells.
-
Immediately begin measuring the fluorescence intensity from the bottom of the plate in kinetic mode, or incubate for a set time for an endpoint reading.
-
A masking dye is often included in the substrate solution to quench extracellular fluorescence.
-
-
Data Analysis : The rate of fluorescence increase or the endpoint fluorescence is proportional to the NET activity. The inhibitory effect of the test compounds is determined by the reduction in fluorescence signal compared to untreated control cells. IC₅₀ values can be calculated from the dose-response curves.
Conclusion
5-amino-1,3-dihydro-2H-benzimidazol-2-one is a valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity is not a primary focus of current research, its utility as a scaffold for the synthesis of potent and selective inhibitors of various biological targets, such as CD73 and the norepinephrine transporter, is well-established. The synthetic routes to this compound are accessible, and the assays to evaluate the biological activity of its derivatives are well-defined, making it an important tool for drug discovery and development professionals. Further exploration of novel derivatives based on this core structure holds promise for the identification of new therapeutic agents.
References
- 1. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one AldrichCPR 95-23-8 [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 11. bioivt.com [bioivt.com]
- 12. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Synthesis of 5-amino-2-hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic pathway for 5-amino-2-hydroxybenzimidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from 2,4-dinitrochlorobenzene. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Core Synthesis Pathway
The synthesis of 5-amino-2-hydroxybenzimidazole, also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, can be achieved through a four-step sequence. This pathway involves the initial formation of 2,4-dinitroaniline, followed by selective reduction to 4-nitro-1,2-phenylenediamine. Subsequently, cyclization with urea yields 5-nitrobenzimidazolone, which is then reduced to the final product.[1]
References
An In-depth Technical Guide to the Physicochemical Characteristics of 2,5-Dichloro-4-nitroaniline (CAS No. 6627-34-5)
Note on CAS Number: The CAS number provided in the query (95-23-8) does not correspond to a well-documented chemical substance for which extensive physicochemical data is publicly available. The data presented in this guide corresponds to 2,5-Dichloro-4-nitroaniline, which has the CAS number 6627-34-5 and is a known intermediate in the synthesis of dyes and pigments.[1] It is presumed that this is the compound of interest.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,5-Dichloro-4-nitroaniline, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
The fundamental physicochemical properties of 2,5-Dichloro-4-nitroaniline are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C6H4Cl2N2O2 | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 207.01 g/mol | [1][2][3][4][5][6][7][9] |
| Physical Appearance | Yellow powder; Light yellow to Amber to Dark green powder to crystal. | [4][10][11] |
| Melting Point | 154-158 °C | [1][2][3][4][10] |
| Boiling Point | 361.1 ± 37.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Water Solubility | Insoluble | [12] |
| pKa | -1.74 to -2.12 | [4][10] |
| LogP (Octanol-Water Partition Coefficient) | 3.06 | [3] |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [3] |
| Refractive Index | 1.656 | [3] |
| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. | [1][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 2,5-Dichloro-4-nitroaniline are not available in the public domain. However, the following are descriptions of standard methodologies that are typically employed for such characterizations.
Melting Point Determination
The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the solubility of a substance in water. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved substance in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Octanol-Water Partition Coefficient (LogP) Determination
The LogP value is a measure of a compound's lipophilicity and is crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Shake-Flask Method: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases. After the phases have separated, the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
HPLC Method: A more rapid method involves using reverse-phase HPLC. The retention time of the compound on a nonpolar stationary phase is measured. This retention time is then correlated with the known LogP values of a series of standard compounds to determine the LogP of the test compound.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the Octanol-Water Partition Coefficient (LogP) using the shake-flask method.
Caption: Workflow for LogP determination.
References
- 1. 2,5-Dichloro-4-nitroaniline [myskinrecipes.com]
- 2. 2,5-ジクロロ-4-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,5-Dichloro-4-nitroaniline | CAS#:6627-34-5 | Chemsrc [chemsrc.com]
- 4. 2,5-Dichloro-4-nitroaniline , 98% , 6627-34-5 - CookeChem [cookechem.com]
- 5. 2,5-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 23108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2,5-Dichloro-4-nitroaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 2,5 Dichloro para nitro aniline (2,5DCPNA) [prometheatechsynth.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 2,5-DICHLORO-4-NITROANILINE | 6627-34-5 [chemicalbook.com]
- 11. 2,5-Dichloro-4-nitroaniline 6627-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-amino-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-amino-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its mechanisms of action as a potent anti-cancer agent. Specifically, its roles in inducing p53-mediated apoptosis and promoting the degradation of the B-cell lymphoma 6 (BCL6) protein are discussed. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
5-amino-1H-benzo[d]imidazol-2(3H)-one is a solid, organic compound with the chemical formula C₇H₇N₃O.[1][2] Its molecular structure consists of a benzene ring fused to an imidazolone ring, with an amino group substituent.
| Property | Value | Reference |
| Molecular Weight | 149.153 g/mol | [1] |
| Chemical Formula | C₇H₇N₃O | [1] |
| CAS Number | 95-23-8 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [1][2] |
| IUPAC Name | 5-amino-1,3-dihydro-2H-benzimidazol-2-one | [2] |
| InChI Key | BCXSVFBDMPSKPT-UHFFFAOYSA-N | [1] |
Synthesis of 5-amino-1H-benzo[d]imidazol-2(3H)-one
The synthesis of 5-amino-1H-benzo[d]imidazol-2(3H)-one is a multi-step process that can be initiated from several starting materials. The following protocol is a synthesized method based on established chemical transformations for analogous compounds.[3][4][5][6][7][8]
Experimental Workflow
Caption: Synthetic pathway for 5-amino-1H-benzo[d]imidazol-2(3H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-1,2-phenylenediamine from 2,4-Dinitroaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dinitroaniline in a suitable solvent such as ethanol.
-
Add a reducing agent, for instance, sodium sulfide (Na₂S) or tin(II) chloride (SnCl₂) in hydrochloric acid, portion-wise while monitoring the reaction temperature.
-
After the addition is complete, reflux the mixture for a specified time until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-nitro-1,2-phenylenediamine.
Step 2: Synthesis of 5-Nitrobenzimidazolone from 4-Nitro-1,2-phenylenediamine
-
Combine the crude 4-nitro-1,2-phenylenediamine and urea in a reaction vessel.[4]
-
Heat the mixture to approximately 150-170°C for 1-2 hours.[4]
-
Further, increase the temperature to around 200-205°C and maintain for an additional 2-2.5 hours.[4]
-
Cool the reaction mixture and treat with hot water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 5-nitrobenzimidazolone.
Step 3: Synthesis of 5-Aminobenzimidazolone from 5-Nitrobenzimidazolone
-
Suspend 5-nitrobenzimidazolone in a suitable solvent like ethanol in a hydrogenation vessel.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (1-1.5 MPa) and heat to 60-100°C.[3]
-
Maintain the reaction under these conditions for 3-5 hours until the reduction is complete (monitored by TLC or HPLC).[3]
-
After cooling and releasing the hydrogen pressure, filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 5-amino-1H-benzo[d]imidazol-2(3H)-one.
Biological Activity and Mechanisms of Action
5-amino-1H-benzo[d]imidazol-2(3H)-one and its derivatives have demonstrated significant potential as anti-cancer agents through distinct mechanisms of action.
Induction of p53-Mediated Apoptosis
In certain cancer cell lines, such as the HCC1937 breast cancer cell line, derivatives of this compound have been shown to induce apoptosis. This programmed cell death is mediated through the p53 signaling pathway.
The proposed mechanism involves the stabilization and activation of the p53 tumor suppressor protein in response to cellular stress induced by the compound. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins like BAX.[9] This leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c.[10][11] Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases (e.g., caspase-3), culminating in apoptosis.[11][12][13]
Caption: p53-mediated apoptotic pathway.
BCL6 Degradation
Derivatives of benzimidazolone have been identified as potent degraders of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[14][15]
The mechanism of action involves the small molecule inducing the polymerization of BCL6 homodimers.[16][17] This drug-induced polymerization facilitates the recognition and ubiquitination of BCL6 by the SIAH1 E3 ubiquitin ligase.[16] The polyubiquitinated BCL6 is then targeted for degradation by the proteasome.[16] This degradation of BCL6 relieves the repression of its target genes, which are involved in cell cycle control and apoptosis, leading to anti-proliferative effects in lymphoma cells.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
- 4. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Production process of 5-acetyl acetamino benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]
- 7. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation method of 5-amino-6-methyl benzimidazolone | Semantic Scholar [semanticscholar.org]
- 9. biologyexams4u.com [biologyexams4u.com]
- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-amino-2H-1,3-benzodiazol-2-one: A Technical Guide
Introduction: 5-amino-2H-1,3-benzodiazol-2-one, systematically known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is a heterocyclic organic compound with significant interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on various spectroscopic techniques. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.
Physicochemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-amino-1,3-dihydro-2H-benzimidazol-2-one |
| Synonyms | This compound, 5-Amino-2-benzimidazolinone |
| CAS Number | 95-23-8 |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
Spectroscopic Data Summary
While comprehensive, publicly available datasets for all spectroscopic methods for this compound are limited, the following tables summarize the expected and reported spectral characteristics based on available information and analysis of related compounds.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (amine and amide) |
| ~1710-1680 | Strong | C=O stretching (urea carbonyl) |
| ~1630-1580 | Medium-Strong | N-H bending (amine), C=C stretching (aromatic) |
| ~1500-1400 | Medium | C-N stretching, Aromatic ring vibrations |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | N-H (amide) |
| ~9.8 | Singlet | 1H | N-H (amide) |
| ~6.6-6.8 | Multiplet | 3H | Aromatic C-H |
| ~4.8 | Singlet | 2H | -NH₂ (amine) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~156 | C=O (urea carbonyl) |
| ~140 | Aromatic C-NH₂ |
| ~130 | Aromatic C (quaternary) |
| ~125 | Aromatic C (quaternary) |
| ~115 | Aromatic C-H |
| ~108 | Aromatic C-H |
| ~100 | Aromatic C-H |
Mass Spectrometry
| m/z | Relative Intensity (%) | Assignment |
| 149 | 100 | [M]⁺ (Molecular Ion) |
| 120 | Variable | [M - HNCO]⁺ |
| 93 | Variable | [M - HNCO - HCN]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate interpretation.
Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one
A common synthetic route involves the cyclization of 1,2,4-triaminobenzene with a carbonyl source like urea or phosgene derivatives.
Procedure:
-
A mixture of 1,2,4-triaminobenzene dihydrochloride and urea in a high-boiling point solvent (e.g., ethylene glycol) is heated at reflux for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Further purification can be achieved by recrystallization from a solvent such as ethanol or a mixture of dimethylformamide and water.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for data acquisition.
Sample Preparation (Solid):
-
The solid sample of 5-amino-1,3-dihydro-2H-benzimidazol-2-one is finely ground.
-
A small amount of the powdered sample is mixed with dry potassium bromide (KBr) in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition:
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
The sample is thoroughly mixed to ensure homogeneity.
Data Acquisition:
-
¹H NMR: Standard proton NMR experiments are performed. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed. Electron Ionization (EI) is a common ionization technique for this type of molecule.
Sample Preparation:
-
For GC-MS, the sample may need to be derivatized to increase its volatility.
-
For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
Data Acquisition:
-
The sample is introduced into the ion source where it is ionized.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
In-Depth Technical Guide: Biological Activity of 5-amino-2H-1,3-benzodiazol-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction to 5-amino-2H-1,3-benzodiazol-2-one Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique chemical properties and ability to be readily functionalized have led to the discovery of derivatives with a wide range of biological activities. These compounds have garnered significant attention for their potential in treating various diseases, particularly cancer. The core structure, characterized by a fused benzene and urea ring system with an amino group at the 5-position, provides a rigid framework for designing molecules that can interact with specific biological targets with high affinity and selectivity.
This technical guide will provide a comprehensive overview of the biological activities of this compound derivatives, with a focus on their role as kinase inhibitors. We will delve into their quantitative biological data, detailed experimental methodologies for key assays, and the underlying signaling pathways they modulate.
Biological Activity: FGFR1 Inhibition
A significant area of research for this compound derivatives has been their activity as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
Role of FGFR1 in Disease
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR1 signaling, through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including breast cancer, lung cancer, and multiple myeloma. This makes FGFR1 an attractive therapeutic target for the development of novel anticancer drugs.
Quantitative Inhibitory Data
Recent studies have identified a series of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones, which contain a substituted 5-aminobenzimidazole core, as potent inhibitors of FGFR1. The inhibitory activity of these compounds has been quantified through in vitro kinase assays, with the most promising derivatives demonstrating sub-micromolar efficacy.[1]
| Compound ID | Derivative | FGFR1 IC50 (µM) |
| 1 | 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | 3.5 |
| 2 | 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | 0.63 |
| 3 | 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | 0.32 |
Antiproliferative Activity
The inhibition of FGFR1 by these derivatives translates into potent antiproliferative effects in cancer cell lines that are dependent on FGFR1 signaling.
Effects on Cancer Cell Lines
The antiproliferative activity of these compounds has been evaluated against the KG-1 human myeloma cell line, which is known to have dysregulated FGFR1 signaling. The results demonstrate that these derivatives can effectively inhibit the growth of these cancer cells.[1]
Quantitative Antiproliferative Data
The potency of the antiproliferative effect is typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Derivative | KG-1 Cell Line IC50 (µM) |
| 2 | 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | 5.6 |
| 3 | 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | 9.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core structure and the key biological assays used to evaluate the activity of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of the 5-amino-benzimidazolone core involves a multi-step process starting from 3,4-diaminotoluene.
Step 1: Synthesis of 5-methyl benzimidazolone
-
3,4-diaminotoluene is condensed with urea.
-
The reaction is carried out in an orthodichlorobenzene solvent.
-
The reaction temperature is maintained between 130-185 °C.
Step 2: Synthesis of 5-nitro-6-methyl benzimidazolone
-
The 5-methyl benzimidazolone is subjected to a nitration reaction.
-
The reaction is performed under dilute nitric acid conditions.
-
The reaction temperature is maintained at 25-30 °C.
Step 3: Synthesis of 5-amino-6-methyl benzimidazolone
-
The 5-nitro-6-methyl benzimidazolone is reduced to the corresponding amine.
-
The reduction can be achieved through iron powder reduction in an ethanol-water system or through catalytic hydrogenation in a DMF-aqueous system.
This core structure can then be further modified to synthesize a variety of derivatives. The synthesis of the potent FGFR1 inhibitors, 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one and 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one, is described in the cited literature.[1]
FGFR1 Kinase Inhibition Assay (Z′-LYTE™)
The Z′-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based assay used to measure kinase activity.
Principle: The assay utilizes a synthetic peptide substrate labeled with two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein), which constitute a FRET pair. In the presence of an active kinase and ATP, the peptide is phosphorylated. A development reagent, which is a site-specific protease, is then added. This protease selectively cleaves the non-phosphorylated peptides, disrupting FRET. The phosphorylated peptides are resistant to cleavage and maintain FRET. The ratio of the two emission signals (Coumarin to Fluorescein) is calculated, and this ratio is proportional to the extent of phosphorylation.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working concentration of the Peptide/Kinase Mixture (recombinant FGFR1 and Tyr 04 peptide substrate) in the appropriate Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 2 mM MnCl2, 1 mM EGTA, 1 mM DTT).[2]
-
Prepare a 4X working concentration of the ATP Solution in Kinase Buffer.
-
Prepare serial dilutions of the test compounds (inhibitors) in 1% DMSO.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the 2X Peptide/Kinase Mixture to each well.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP Solution to each well. The final reaction volume is 10 µL, containing 0.88 - 3.5 ng of FGFR1, 2 µM peptide substrate, and the desired final ATP concentration (e.g., 40 µM).[2]
-
Incubate the plate at room temperature for 1 hour.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent Solution (e.g., a 1:64 dilution of Development Reagent B) to each well.[2]
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Determine the percent inhibition based on the emission ratio of the test compounds relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Antiproliferative Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting purple solution is measured. The absorbance is directly proportional to the number of viable, metabolically active cells.
Protocol for KG-1 Myeloma Cells (Suspension Cells):
-
Cell Seeding:
-
Culture KG-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Centrifuge the cell suspension and resuspend the cells in fresh media to the desired concentration (e.g., 5 x 10^4 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Add the desired volume of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize the solution.
-
Add 10 µL of the MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant without disturbing the cell pellet and formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water) to each well.[3]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways
The biological activity of this compound derivatives as FGFR1 inhibitors is rooted in their ability to modulate specific intracellular signaling cascades.
FGFR1 Signaling Cascade
Upon binding of its ligand, such as fibroblast growth factor (FGF), FGFR1 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are crucial for regulating cell proliferation, survival, and differentiation.
Caption: Simplified FGFR1 signaling pathway.
Mechanism of Action of Inhibitors
The 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one derivatives act as ATP-competitive inhibitors of the FGFR1 kinase domain. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream substrates, thereby blocking the activation of the MAPK and PI3K/Akt signaling pathways. This leads to the inhibition of cell proliferation and survival in FGFR1-dependent cancer cells.
References
An In-Depth Technical Guide to 5-amino-2H-1,3-benzodiazol-2-one: Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-amino-2H-1,3-benzodiazol-2-one, a pivotal heterocyclic compound in medicinal chemistry. Also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, this molecule serves as a crucial intermediate in the synthesis of various therapeutic agents, most notably as a scaffold for the development of potent and selective CD73 inhibitors in the realm of cancer immunotherapy. This document details the historical context of its discovery, outlines detailed experimental protocols for its synthesis, presents key physicochemical data in a structured format, and elucidates its role in modulating the CD73 signaling pathway.
Discovery and History
The journey to the specific synthesis and application of this compound is rooted in the broader history of benzimidazole chemistry. The parent benzimidazole scaffold was first described by Hobrecker in 1872.[1] This discovery laid the groundwork for the exploration of a vast chemical space of benzimidazole derivatives, which were later found to be isosteres of naturally occurring nucleotides, allowing for favorable interactions with biological macromolecules.[1]
While a singular "discovery" of this compound is not prominently documented, its emergence is a logical progression in the functionalization of the benzimidazolone core. The synthesis of the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one was first reported by Rudolph in 1879.[2] Subsequent research focused on the introduction of various substituents to modulate the physicochemical and pharmacological properties of the benzimidazolone scaffold. The amino group at the 5-position proved to be a particularly valuable functional handle for further chemical modifications, leading to its use as a key building block in the synthesis of more complex molecules with therapeutic applications.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O | |
| Molecular Weight | 149.15 g/mol | |
| CAS Number | 95-23-8 | [4] |
| Appearance | Solid | |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |
| InChI Key | BCXSVFBDMPSKPT-UHFFFAOYSA-N | |
| SMILES | Nc1ccc2NC(=O)Nc2c1 |
Experimental Protocols for Synthesis
The synthesis of this compound is most commonly achieved through a two-step process involving the synthesis of the nitro-intermediate, 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, followed by its reduction to the desired amino compound.
Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
This intermediate is typically synthesized from 4-nitro-1,2-phenylenediamine and urea.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Urea
-
Distilled water
-
Ethanol
Procedure:
-
Thoroughly grind 4-nitro-1,2-phenylenediamine (e.g., 32.2 g, 0.21 mol) and urea (e.g., 35.3 g, 0.59 mol) together.[6]
-
Transfer the mixture to a suitable reaction vessel and heat to 145 °C with stirring for 1 hour.[6]
-
Increase the temperature to 170 °C and continue the reaction for another 1.5 hours.[6]
-
Further, raise the temperature to 205 °C and maintain for 2 hours.[6]
-
After cooling, add hot water (e.g., 600 mL at 50-60 °C) and boil for 1 hour to remove unreacted urea and other water-soluble impurities.[6]
-
Cool the mixture and collect the solid product by suction filtration.[6]
-
Wash the filter cake with water and then ethanol.
-
Dry the product to a constant weight to yield 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Synthesis of this compound (Catalytic Hydrogenation)
The final product is obtained by the reduction of the nitro group of the intermediate.
Materials:
-
5-nitro-1,3-dihydro-2H-benzimidazol-2-one
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve or suspend 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or LC-MS indicates the complete disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system if necessary.
Below is a workflow diagram illustrating the synthesis process.
Caption: Synthetic workflow for this compound.
Role in Drug Development: Targeting the CD73 Signaling Pathway
This compound is a critical starting material for the synthesis of non-nucleotide small molecule inhibitors of CD73. CD73 is an ecto-5'-nucleotidase that plays a crucial role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[7][8] The accumulation of adenosine in the tumor microenvironment has potent immunosuppressive effects, thereby promoting tumor growth and metastasis.[7][8]
The CD73-Adenosine Axis in Cancer
The CD73 signaling pathway is a key component of purinergic signaling in cancer.[7] Extracellular ATP, often released from dying cancer cells, can act as a danger signal to stimulate an anti-tumor immune response.[9] However, this effect is counteracted by the ectonucleotidases CD39 and CD73. CD39 converts ATP and ADP to AMP, and subsequently, CD73 hydrolyzes AMP to adenosine.[9][10]
This extracellular adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells, NK cells, dendritic cells, and macrophages, leading to the suppression of their anti-tumor functions.[7][10] This immunosuppressive shield allows cancer cells to evade immune surveillance. Furthermore, adenosine can directly promote tumor cell proliferation, angiogenesis, and metastasis.[8]
Inhibition of CD73
By inhibiting CD73, the production of immunosuppressive adenosine is blocked. This can restore the anti-tumor activity of immune cells and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. Small molecule inhibitors derived from this compound are being actively investigated for their potential to modulate this pathway and provide a novel therapeutic strategy for a variety of cancers.
The following diagram illustrates the CD73 signaling pathway and the point of intervention by inhibitors.
Caption: The CD73 signaling pathway and therapeutic inhibition.
Conclusion
This compound is a compound of significant interest in contemporary drug discovery and development. Its historical roots in the rich field of benzimidazole chemistry have paved the way for its current application as a versatile building block for targeted therapeutics. The detailed synthetic protocols provided herein offer a practical guide for its preparation in a laboratory setting. Furthermore, the elucidation of its role in the context of the CD73-adenosine signaling pathway underscores its importance in the development of next-generation cancer immunotherapies. This guide serves as a valuable resource for researchers and scientists dedicated to advancing the frontiers of medicinal chemistry and oncology.
References
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one|lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 7. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-amino-1,3-dihydro-2H-benzimidazol-2-one is a valuable chemical intermediate. Its structure, featuring a benzimidazolone core with an amino group, makes it a key building block in the synthesis of various organic compounds. It is widely used as an important intermediate in the production of benzimidazole ketone pigments[1][2]. The benzimidazol-2-one scaffold is also recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceutical agents[3]. This document provides a detailed protocol for the synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one, compiled from established methods.
Overview of the Synthetic Pathway
The presented synthesis is a multi-step process designed to produce a high-quality final product by mitigating the formation of difficult-to-remove byproducts, such as dinitrated compounds, which can occur in simpler, more direct nitration routes[1]. The pathway begins with phthalimide and proceeds through nitration, amidation, a Hofmann rearrangement to form the key o-phenylenediamine intermediate, cyclization with urea, and a final reduction step.
References
- 1. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
- 2. CN103193714A - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
- 3. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Three-Step Synthesis of 5-amino-6-nitro-2H-1,3-benzodiazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-amino-6-nitro-2H-1,3-benzodiazol-2-one, a potentially valuable intermediate in drug discovery and development. Due to the high reactivity of the amino group in the starting material, which can lead to undesired side products and over-nitration, a three-step protection-nitration-deprotection strategy is employed. This method ensures a controlled reaction and facilitates the isolation of the desired mononitrated product.
Experimental Protocols
The synthesis is performed in three sequential stages:
-
N-Acetylation of 5-amino-2H-1,3-benzodiazol-2-one: The amino group is protected as an acetamide to moderate its activating effect and direct the subsequent nitration.
-
Nitration of 5-acetylamino-2H-1,3-benzodiazol-2-one: The protected intermediate is nitrated using a standard nitrating mixture to introduce a single nitro group onto the aromatic ring.
-
Acidic Hydrolysis (Deprotection) of 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one: The acetyl protecting group is removed to yield the final product.
Step 1: N-Acetylation of this compound
This procedure is adapted from standard protocols for the acetylation of aromatic amines.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 149.14 | 10.0 g | 67.0 |
| Acetic Anhydride | 102.09 | 20 mL (21.6 g) | 211.6 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Sodium Bicarbonate (NaHCO₃) solution, saturated | - | As needed | - |
| Deionized Water | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (67.0 mmol) of this compound in 100 mL of glacial acetic acid.
-
With vigorous stirring, add 20 mL (211.6 mmol) of acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The suspension should gradually become a clear solution.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled solution into 500 mL of ice-cold deionized water with constant stirring. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Neutralize any remaining acid by washing the solid with a saturated sodium bicarbonate solution, followed by a final wash with deionized water.
-
Dry the resulting white to off-white solid, 5-acetylamino-2H-1,3-benzodiazol-2-one, in a vacuum oven at 80 °C to a constant weight.
Step 2: Nitration of 5-acetylamino-2H-1,3-benzodiazol-2-one
This protocol is based on the well-established nitration of acetanilide.[1][2][3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-acetylamino-2H-1,3-benzodiazol-2-one | 191.17 | 10.0 g | 52.3 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 4.0 mL | ~63.4 |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g (52.3 mmol) of 5-acetylamino-2H-1,3-benzodiazol-2-one to 20 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise from the dropping funnel to the solution of the acetylated compound. Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it extensively with cold deionized water until the filtrate is neutral to litmus paper.
-
Dry the crude 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one in a vacuum oven at 60 °C.
Step 3: Acidic Hydrolysis of 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one
This procedure follows general methods for the acidic deprotection of N-acetyl groups.[1][4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one | 236.16 | 10.0 g | 42.3 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |
| Deionized Water | 18.02 | 20 mL | - |
| Sodium Hydroxide (NaOH) solution, 10% (w/v) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g (42.3 mmol) of 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one, 30 mL of concentrated sulfuric acid, and 20 mL of deionized water.
-
Heat the mixture under reflux for 45-60 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 500 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Dry the final product, 5-amino-6-nitro-2H-1,3-benzodiazol-2-one, in a vacuum oven at 80 °C.
-
The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Experimental Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
Caption: Synthetic workflow for the preparation of 5-amino-6-nitro-2H-1,3-benzodiazol-2-one.
Logical Relationship of the Synthetic Strategy
The rationale for the three-step synthesis is outlined in the diagram below, highlighting the necessity of the protection/deprotection sequence.
Caption: Rationale for the protection-nitration-deprotection strategy.
References
Application of 5-amino-2H-1,3-benzodiazol-2-one in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-2H-1,3-benzodiazol-2-one, also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its unique chemical structure makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] In the context of oncology, this compound is particularly significant as a precursor for the synthesis of potent inhibitors targeting CD73, a key enzyme implicated in cancer progression and immune evasion.[1] Derivatives of the broader benzimidazole class, to which this compound belongs, have demonstrated significant potential in cancer therapy by targeting various cellular pathways.[2][3]
This document provides detailed application notes on the utility of this compound in cancer research, focusing on its role in the development of anticancer agents. It also includes comprehensive protocols for key experiments used to evaluate the efficacy of its derivatives.
Application Notes
The primary application of this compound in cancer therapy is as a key intermediate in the synthesis of targeted anticancer agents, most notably CD73 inhibitors.[1]
Role as a Precursor for CD73 Inhibitors
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine.[4][5] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth, angiogenesis, and metastasis.[5][6] Elevated expression of CD73 is observed in various cancers and is often associated with a poor prognosis.[5] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.[5] this compound serves as a foundational scaffold for the synthesis of non-nucleotide small molecule inhibitors of CD73, which can disrupt the immunosuppressive tumor microenvironment and enhance the efficacy of immune checkpoint therapies.[1]
Broader Potential of Benzimidazolone Derivatives in Cancer Therapy
The benzimidazole scaffold, in general, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities through various mechanisms[2][3]:
-
Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, thereby inhibiting the proliferation of cancer cells.[2]
-
Inhibition of Microtubule Polymerization: Some derivatives act as antimitotic agents by disrupting microtubule dynamics, a critical process for cell division.[2]
-
Targeting Key Enzymes: Besides CD73, benzimidazole derivatives can be designed to inhibit other enzymes crucial for cancer cell survival and proliferation.[2]
Quantitative Data on Anticancer Activity of Benzimidazolone Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising anticancer activity. The following table summarizes the in vitro cytotoxicity of selected benzimidazolone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 2d | DLD-1 | Colon | - | [7] |
| MDA-MB-231 | Breast | - | [7] | |
| 10c | A549 | Non-small cell lung | 0.05 | [3] |
| 11f | A549 | Non-small cell lung | 0.07 | [3] |
| 20 | HepG2 | Liver | 9.99 | [8] |
| HCT-116 | Colon | 7.44 | [8] | |
| MCF-7 | Breast | 8.27 | [8] | |
| 13 | HCT116 | Colon | 6.43 ± 0.72 | [8] |
| A549 | Lung | 9.62 ± 1.14 | [8] | |
| A375 | Melanoma | 8.07 ± 1.36 | [8] | |
| 7a | NCI-H460 | Lung | Higher than Doxorubicin | [9] |
| HepG2 | Liver | Higher than Doxorubicin | [9] | |
| HCT-116 | Colon | Higher than Doxorubicin | [9] | |
| 7d | NCI-H460 | Lung | Higher than Doxorubicin | [9] |
| HepG2 | Liver | Higher than Doxorubicin | [9] | |
| HCT-116 | Colon | Higher than Doxorubicin | [9] | |
| 9a | NCI-H460 | Lung | Higher than Doxorubicin | [9] |
| HepG2 | Liver | Higher than Doxorubicin | [9] | |
| HCT-116 | Colon | Higher than Doxorubicin | [9] | |
| 9d | NCI-H460 | Lung | Higher than Doxorubicin | [9] |
| HepG2 | Liver | Higher than Doxorubicin | [9] | |
| HCT-116 | Colon | Higher than Doxorubicin | [9] |
Signaling Pathways and Experimental Workflows
CD73 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the role of CD73 in promoting an immunosuppressive tumor microenvironment. Inhibition of CD73 by derivatives of this compound can block this pathway.
Caption: CD73 signaling pathway and therapeutic intervention.
General Experimental Workflow for Evaluating Anticancer Activity
The following diagram outlines a typical workflow for assessing the anticancer potential of a newly synthesized derivative of this compound.
Caption: Experimental workflow for anticancer drug evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Derivative of this compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative
-
Early apoptotic cells: Annexin V-FITC positive and PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive
-
Necrotic cells: Annexin V-FITC negative and PI positive
Western Blot Analysis for Apoptosis Markers (Cleaved PARP and Caspase-3)
This protocol is used to detect the activation of key proteins involved in the apoptotic cascade.
Principle: Caspase-3 is a key executioner caspase in apoptosis. Its activation involves cleavage of the pro-caspase-3 into active subunits. Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, activated caspase-3 cleaves PARP, inactivating it and serving as a hallmark of apoptosis.[11] Western blotting can detect the cleaved forms of these proteins.[11]
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: An increase in the levels of cleaved PARP and cleaved caspase-3 in treated cells compared to untreated controls indicates the induction of apoptosis. The expression of the loading control (GAPDH or β-actin) should be consistent across all lanes.
References
- 1. Cas 95-23-8,5-Amino-1,3-dihydro-2H-benzimidazol-2-one | lookchem [lookchem.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-amino-2H-1,3-benzodiazol-2-one Derivatives by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-amino-2H-1,3-benzodiazol-2-one and its derivatives are an emerging class of compounds with significant potential in pharmaceutical development. Accurate and sensitive quantification of these molecules in various biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note provides a detailed protocol for the analysis of this compound derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its specificity and sensitivity. The methodologies outlined are based on established principles for the analysis of structurally similar compounds, such as benzodiazepines.
Experimental Protocols
A robust and reproducible analytical method is fundamental for accurate quantification. The following sections detail the recommended procedures for sample preparation, LC-MS analysis, and data acquisition.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices like plasma and urine. A mixed-mode cation exchange (MCX) sorbent is recommended for the extraction of the target analytes.
Protocol:
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma, urine), add an internal standard. Acidify the sample by adding 200 µL of 4% phosphoric acid (H₃PO₄) to ionize the basic analytes.[1]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water through the column.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 N hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[2]
Liquid Chromatography (LC) Conditions
Proper chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. A reverse-phase C18 column is suitable for the separation of these moderately polar compounds.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of amino-containing compounds. Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data Summary
The following table summarizes hypothetical quantitative performance data for a representative this compound derivative based on typical results for similar analytes.[3][4]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| This compound | 1 - 500 | 1 | < 10 | 90 - 110 |
| Derivative A | 0.5 - 200 | 0.5 | < 15 | 85 - 115 |
| Derivative B | 2 - 1000 | 2 | < 10 | 92 - 108 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of this compound derivatives.
Caption: LC-MS analysis workflow.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analytical method.
Caption: Key stages of the analytical method.
Conclusion
The described LC-MS method provides a robust framework for the quantitative analysis of this compound derivatives in biological matrices. The combination of solid-phase extraction for sample cleanup and the high selectivity of tandem mass spectrometry ensures reliable and accurate results, which are essential for advancing drug development programs involving this class of compounds. Method validation should be performed according to regulatory guidelines to ensure its suitability for specific applications.
References
Application Notes: 5-Amino-2H-1,3-benzodiazol-2-one Derivatives in Medicinal Chemistry
Introduction
5-Amino-2H-1,3-benzodiazol-2-one and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. The benzimidazole core is an isostere of purine nucleosides, allowing these compounds to interact with a variety of biological targets, most notably protein kinases.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical area of drug discovery. This document provides an overview of the application of this compound derivatives as kinase inhibitors, with a focus on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).
Therapeutic Potential as Kinase Inhibitors
The benzimidazole scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif or as a central scaffolding element.[2] Derivatives of this core have been developed as ATP-competitive inhibitors, some exhibiting high selectivity by targeting unique structural features of specific kinases.[2] Furthermore, the development of multi-target benzimidazole-based inhibitors offers a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[2]
One of the key therapeutic targets for derivatives of the 5-aminobenzimidazolone scaffold is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[3] The FGFR signaling pathway plays a crucial role in cell proliferation, migration, differentiation, and apoptosis.[3][4] Genetic alterations leading to the aberrant activation of FGFRs are implicated in the growth and survival of various tumors, making FGFRs attractive targets for cancer therapy.[3][5]
Focus on FGFR Inhibition
Several studies have highlighted the efficacy of benzimidazole derivatives as potent FGFR inhibitors. These compounds have demonstrated significant anti-tumor activity in both in vitro and in vivo models, particularly in cancers with known FGFR genetic alterations.[3][5]
Quantitative Biological Data
The following tables summarize the in vitro activity of representative 5-aminobenzimidazolone derivatives against FGFR kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Benzimidazole Derivatives [3]
| Compound | Target Kinase | IC50 (nM) |
| CH5183284/Debio 1347 | FGFR1 | 0.75 |
| FGFR2 | 0.50 | |
| FGFR3 | 3.05 | |
| FGFR4 | 87.90 |
Table 2: Anti-proliferative Activity of Representative Benzimidazole Derivatives [6]
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Benzimidazole 1 | HCT-116 | Colon Cancer | 28.5 ± 2.91 |
| MCF-7 | Breast Cancer | 31.2 ± 4.49 | |
| Benzimidazole 2 | HCT-116 | Colon Cancer | 16.2 ± 3.85 |
| MCF-7 | Breast Cancer | 30.29 ± 6.39 | |
| Benzimidazole 4 | HCT-116 | Colon Cancer | 24.08 ± 0.31 |
| MCF-7 | Breast Cancer | 8.86 ± 1.10 |
Experimental Protocols
Synthesis of a Representative FGFR Inhibitor: [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347)[7]
This protocol describes the synthesis of a potent and selective FGFR inhibitor.
Step 1: Synthesis of Enamines (Intermediate d)
-
A commercially available or previously synthesized intermediate c is treated with dimethylformamide dimethyl acetal (DMF-DMA).
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
The resulting enamine (intermediate d ) is isolated and purified using standard laboratory procedures such as crystallization or chromatography.
Step 2: Formation of Aminopyrazoles
-
Intermediate d is reacted with an appropriate aryl hydrazine hydrochloride in a suitable solvent (e.g., ethanol).
-
The reaction mixture is heated to 100 °C and stirred for several hours.
-
Upon completion, the reaction mixture is cooled, and the aminopyrazole product is isolated. Purification is achieved through techniques like recrystallization or column chromatography.
Step 3: Synthesis of Indole Derivatives and Final Coupling
-
To ensure selective cyclization, a protective group (e.g., benzenesulfonyl or tosyl) is introduced onto the 1-position of an indole precursor.
-
The protected indole derivative is then coupled with the aminopyrazole synthesized in the previous step to yield the final compound, CH5183284/Debio 1347.
-
The final product is purified to a high degree using methods such as medium-pressure liquid chromatography (MPLC).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the FGFR1 signaling pathway targeted by these inhibitors and a general experimental workflow for their evaluation.
Caption: FGFR1 signaling pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of novel pyrazole-benzimidazole CPL304110, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Amino-1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and functional materials. This protocol focuses on the application of the Buchwald-Hartwig reaction for the arylation of 5-amino-1,2,3-triazoles. The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, and the ability to append aryl groups to the 5-amino position opens up a vast chemical space for the development of novel therapeutic agents.
Recent advancements have demonstrated that palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands are particularly effective catalysts for this transformation, enabling the coupling of a wide range of (hetero)aryl halides with 5-amino-1,2,3-triazoles in high yields.[1][2] This document provides a detailed protocol for this reaction, including optimized conditions, substrate scope, and a general workflow. The reaction can be performed by coupling 5-amino-1,2,3-triazoles with (het)aryl halides or, alternatively, by reacting 5-halo-1,2,3-triazoles with (het)aryl amines.[1][2]
Reaction Overview and Data Presentation
The Buchwald-Hartwig amination of 5-amino-1,2,3-triazoles is typically carried out using a palladium catalyst, a bulky phosphine or NHC ligand, a base, and an appropriate solvent. The palladium complex with an expanded-ring NHC ligand, [(THP-Dipp)Pd(cinn)Cl], has been identified as a highly active catalyst for this process.[1][3] The reaction generally proceeds at elevated temperatures, and sodium tert-butoxide is a commonly employed base in a solvent such as 1,4-dioxane.[1][3]
The following table summarizes the reaction conditions and yields for the coupling of various 5-amino-1,2,3-triazoles with a selection of (hetero)aryl bromides.
| Entry | 5-Amino-1,2,3-triazole | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 120 | 24 | 97[1] |
| 2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-3,5-dimethylbenzene | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 120 | 24 | 84[1] |
| 3 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 4-Bromobenzonitrile | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 120 | 24 | 92 |
| 4 | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 3-Bromopyridine | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 120 | 24 | 88 |
| 5 | 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 120 | 24 | 95 |
| 6 | 4-Phenyl-1H-1,2,3-triazol-5-amine | 1-Bromo-4-methylbenzene | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | 1,4-Dioxane | 120 | 24 | 78 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of 5-Amino-1,2,3-triazoles
This protocol describes the coupling of a 5-amino-1,2,3-triazole with a (hetero)aryl bromide.
Materials:
-
5-Amino-1,2,3-triazole derivative (0.5 mmol, 1.0 equiv)
-
(Het)aryl bromide (0.5 mmol, 1.0 equiv)
-
[(THP-Dipp)Pd(cinn)Cl] (2 mol %, 0.01 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (2.5 mL)
-
Schlenk tube
-
Magnetic stirrer bar
-
Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stirrer bar, add the 5-amino-1,2,3-triazole (0.5 mmol), the (het)aryl bromide (0.5 mmol), the palladium catalyst [(THP-Dipp)Pd(cinn)Cl] (2 mol %), and sodium tert-butoxide (1.5 mmol).
-
Seal the Schlenk tube with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (2.5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-(het)arylamino-1,2,3-triazole.
Visualizations
Experimental Workflow
Caption: General workflow for the Buchwald-Hartwig amination of 5-amino-1,2,3-triazoles.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Development of CD73 Inhibitors Based on the 5-amino-2H-1,3-benzodiazol-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, the ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint. CD73 catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment. Elevated adenosine levels inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance. Consequently, the development of small molecule inhibitors targeting CD73 is a promising strategy to restore anti-tumor immunity.
The 5-amino-2H-1,3-benzodiazol-2-one (also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one) has been identified as a valuable chemical scaffold in the discovery of potent and selective non-nucleotide small molecule inhibitors of CD73. This heterocyclic core serves as a key building block for the synthesis of a new class of therapeutic candidates aimed at modulating the adenosinergic pathway. These application notes provide an overview of the synthesis, structure-activity relationships (SAR), and relevant experimental protocols for the development of CD73 inhibitors derived from this scaffold.
The Adenosinergic Pathway in the Tumor Microenvironment
The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. ATP, often released by stressed or dying cancer cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, triggering downstream signaling that suppresses their anti-tumor functions.
Caption: The adenosinergic signaling pathway and the point of intervention for CD73 inhibitors.
Synthesis of CD73 Inhibitors from this compound
The this compound core serves as a versatile starting material for the synthesis of a diverse range of CD73 inhibitors. A general synthetic approach involves the functionalization of the amino group to introduce various substituents that can interact with the active site of the CD73 enzyme.
While specific, detailed protocols for the synthesis of CD73 inhibitors starting directly from this compound are proprietary and often found within patent literature, a plausible synthetic route can be deduced from related examples in patent WO2020046813A1. The following represents a generalized, multi-step protocol for the synthesis of a representative inhibitor.
General Synthetic Protocol
Step 1: Acylation of this compound
The primary amino group of this compound can be acylated with a suitable acid chloride or activated carboxylic acid to introduce a linker and a second heterocyclic moiety.
-
Materials: this compound, acid chloride (e.g., 3-chloropropionyl chloride), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve this compound in the aprotic solvent and cool the mixture in an ice bath.
-
Add the base, followed by the dropwise addition of the acid chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the acylated intermediate.
-
Step 2: Nucleophilic Substitution
The chloro-substituted intermediate can then undergo a nucleophilic substitution with a desired heterocyclic amine.
-
Materials: The acylated intermediate from Step 1, a heterocyclic amine (e.g., a substituted pyrazole), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure:
-
To a solution of the heterocyclic amine in the solvent, add the base and stir for a short period.
-
Add the acylated intermediate to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor for completion.
-
After cooling, pour the reaction mixture into water and extract the product.
-
Purify the final compound by preparative HPLC or recrystallization.
-
Caption: A generalized synthetic workflow for producing CD73 inhibitors.
Structure-Activity Relationship (SAR)
The development of potent and selective CD73 inhibitors based on the this compound scaffold involves systematic modifications to understand the structure-activity relationship. Key areas for modification include:
-
The Linker: The nature and length of the linker between the benzimidazolone core and the second heterocyclic moiety can significantly impact potency.
-
The Second Heterocycle: The choice of the second heterocycle and its substitution pattern is crucial for optimizing interactions with the CD73 active site.
-
Substituents on the Benzimidazolone Ring: While the parent scaffold is this compound, substitutions on the phenyl ring could be explored to fine-tune the electronic and steric properties of the molecule.
Quantitative Data
| Compound Class | CD73 IC50 Range (nM) |
| Benzimidazolone Derivatives | <10 - 500 |
Data is generalized from patent literature and does not correspond to a specific, publicly disclosed compound derived from this compound.
Experimental Protocols
CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is a standard method for determining the inhibitory activity of compounds against CD73 by measuring the amount of inorganic phosphate produced from the hydrolysis of AMP.
-
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and ZnCl2)
-
Test compounds dissolved in DMSO
-
Phosphate detection reagent (e.g., BIOMOL Green™)
-
96-well microplate
-
-
Procedure:
-
Prepare a solution of the CD73 enzyme in the assay buffer.
-
In a 96-well plate, add a small volume of the test compound solution at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CD73 enzyme solution to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the AMP substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: A workflow diagram for a typical CD73 enzymatic assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of a novel class of non-nucleotide CD73 inhibitors. The synthetic accessibility and potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns aimed at targeting the immunosuppressive adenosinergic pathway in cancer. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of compounds derived from this scaffold are warranted to advance these promising therapeutic candidates toward clinical development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzimidazol-2-one Synthesis in Flow
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazol-2-one and its derivatives under continuous flow conditions. The information is based on established methodologies and aims to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the flow synthesis of benzimidazol-2-one, providing potential causes and recommended solutions in a structured question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low product yield? | - Suboptimal reaction temperature.- Inefficient mixing of reactants.- Inappropriate residence time (flow rate).- Incorrect stoichiometry of reagents. | - Temperature Optimization: Systematically vary the temperature of the reactor coil. For the CDI-promoted cyclocarbonylation of o-phenylenediamine, temperatures around 190°C have been shown to be effective[1].- Improve Mixing: Ensure the T-piece or other mixing element is functioning correctly. The use of co-solvents like PEG300 can improve the solubility of reagents and enhance mixing[2].- Adjust Flow Rate: A lower flow rate increases the residence time. For the synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, a total flow rate of 0.15 mL/min (residence time of 67 minutes in a 10 mL coil) was found to be optimal due to the deactivating effect of the cyano group[2].- Stoichiometry Adjustment: An excess of the cyclizing agent (e.g., CDI) can drive the reaction to completion. A significant excess (e.g., 4.2 equivalents of CDI) has been used successfully[1]. |
| Reactor Clogging or Precipitate Formation? | - Poor solubility of reactants or products in the chosen solvent system.- Product precipitation at lower temperatures post-reaction. | - Solvent System Modification: Employ a co-solvent to improve solubility. A mixture of THF and PEG300 (e.g., 7:3 v/v) has been used to dissolve CDI and prevent precipitation[1][2].- Heated Outlet Tubing: If the product is soluble at reaction temperature but precipitates upon cooling, consider heating the tubing leading from the reactor to the collection vessel.- Back Pressure Regulation: Ensure the back pressure regulator is set appropriately to maintain the solvent in a liquid phase at elevated temperatures[1]. |
| Inconsistent or Poor Reproducibility of Results? | - Fluctuations in pump flow rates.- Unstable reactor temperature.- Degradation of starting materials or reagents. | - Pump Calibration: Regularly calibrate HPLC pumps to ensure accurate and stable flow rates.- Temperature Control: Use a reliable thermocouple and heating system for the reactor coil to maintain a stable temperature.- Reagent Quality: Use fresh, high-purity starting materials and reagents. Solutions of reagents like CDI should be prepared fresh where possible. |
| Formation of Impurities or Side-Products? | - Reaction temperature is too high, leading to decomposition.- Residence time is too long, promoting side reactions.- Presence of impurities in starting materials. | - Systematic Optimization: Utilize a Design of Experiment (DoE) approach to systematically investigate the effects of temperature, flow rate, and stoichiometry to identify optimal conditions that maximize the formation of the desired product while minimizing impurities[1][2][3][4][5].- Purification: While optimization aims to minimize impurities, downstream purification (e.g., chromatography) may still be necessary to achieve high purity[2]. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing benzimidazol-2-one under flow conditions?
A1: A frequently employed method is the 1,1'-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of o-phenylenediamine or its derivatives.[1][3][4] This reaction can be effectively translated from batch to continuous flow, allowing for enhanced control over reaction parameters and improved scalability.[2]
Q2: Why use a Design of Experiment (DoE) approach for optimization?
A2: A DoE approach is highly recommended for optimizing flow reactions as it allows for the systematic and efficient investigation of multiple variables (e.g., temperature, flow rate, reagent concentration) and their interactions.[1][2][3][4][5] This leads to a more thorough understanding of the reaction space and the identification of robust optimal conditions.
Q3: What are the key parameters to control in the flow synthesis of benzimidazol-2-one?
A3: The critical parameters to control are the reactor temperature, the flow rate of the reactant streams (which dictates the residence time and stoichiometry), and the back pressure to ensure the solvent remains in the liquid phase at high temperatures.[1]
Q4: How can I scale up the synthesis of benzimidazol-2-one derivatives in a flow system?
A4: Once the optimal conditions are established on a smaller scale, the synthesis can be scaled up by running the flow reactor for an extended period. For instance, a multigram-scale synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one has been successfully demonstrated.[1][2][3][4]
Experimental Protocols
General Protocol for the Flow Synthesis of Benzimidazol-2-one Derivatives
This protocol is based on the CDI-promoted cyclocarbonylation of an o-phenylenediamine derivative.
Materials:
-
Substituted o-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Polyethylene glycol 300 (PEG300)
Equipment:
-
Two HPLC pumps
-
T-piece mixing element
-
Stainless-steel or other suitable reactor coil (e.g., 10 mL)
-
Heating unit with thermocouple for the reactor coil
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Prepare Reagent Solutions:
-
Solution A: Prepare a 1 M solution of the substituted o-phenylenediamine in anhydrous THF.
-
Solution B: Prepare a 4.2 M solution of CDI in a mixture of anhydrous THF and PEG300 (7:3 v/v).
-
-
Set up the Flow System:
-
Connect the outlets of the two HPLC pumps to the T-piece mixing element.
-
Connect the outlet of the T-piece to the inlet of the 10 mL reactor coil.
-
Place the reactor coil in the heating unit.
-
Connect the outlet of the reactor coil to the back pressure regulator and then to the collection vessel.
-
-
Reaction Execution:
-
Set the heating unit to the desired temperature (e.g., 210°C for N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one)[3].
-
Set the flow rate for each pump. For example, a flow rate of 0.075 mL/min for each pump will result in a total flow rate of 0.15 mL/min and a residence time of approximately 67 minutes in a 10 mL coil[3].
-
Begin pumping the reagent solutions through the system.
-
Once the system has reached a steady state, collect the product stream.
-
-
Work-up and Purification:
-
The collected reaction mixture can be worked up and purified using standard laboratory techniques such as extraction and chromatography to isolate the desired benzimidazol-2-one derivative[2].
-
Quantitative Data Summary
The following table summarizes the experimental conditions and results from a Central Composite Design (CCD) used to optimize the synthesis of benzimidazol-2-one from o-phenylenediamine and CDI[1].
| Run | Flow Rate (mL/min) | Temperature (°C) | CDI (equiv.) | Yield (%) |
| 1 | 0.3 | 190 | 1.9 | 10 |
| 2 | 0.8 | 190 | 1.9 | 3 |
| 3 | 1.0 | 160 | 3.0 | 8 |
| 4 | 0.6 | 160 | 3.0 | 32 |
| 5 | 0.6 | 160 | 3.0 | 27 |
| 6 | 0.6 | 160 | 1.1 | 0 |
| 7 | 0.6 | 160 | 3.0 | 27 |
| 8 | 0.3 | 130 | 1.9 | 0 |
| 9 | 0.8 | 190 | 4.2 | 61 |
| 10 | 0.8 | 130 | 4.2 | 13 |
| 11 | 0.3 | 130 | 4.2 | 78 |
| 12 | 0.6 | 110 | 3.0 | 6 |
| 13 | 0.8 | 130 | 1.9 | 0 |
| 14 | 0.3 | 190 | 4.2 | 84 |
| 15 | 0.6 | 160 | 3.0 | 32 |
The optimized conditions were found to be a flow rate of 0.3 mL/min, a temperature of 190°C, and 4.2 equivalents of CDI, which resulted in a 98% yield[1].
Visualizations
Experimental Workflow for Flow Synthesis
Caption: Workflow for the optimized flow synthesis of benzimidazol-2-one.
Troubleshooting Logic Flow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
Technical Support Center: Synthesis of 5-amino-2H-1,3-benzodiazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-amino-2H-1,3-benzodiazol-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis typically starts from either 1,2,4-triaminobenzene or by introducing the amino group at a later stage, for example, by nitration of a benzimidazolone precursor followed by reduction.
Q2: What are the most common methods for the cyclization step to form the benzimidazol-2-one ring?
A2: Common cyclization reagents include 1,1'-carbonyldiimidazole (CDI), phosgene derivatives (e.g., triphosgene), and urea. The choice of reagent can impact reaction conditions, yield, and safety considerations. A flow-based approach using CDI has been reported for similar structures, offering high yield and purity.[1]
Q3: My overall yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The cyclization or reduction step may not have gone to completion.
-
Side reactions: Competing side reactions, such as polymerization or the formation of undesired isomers, can consume starting materials.
-
Degradation of product: The product might be sensitive to the reaction or workup conditions (e.g., strong acids/bases, high temperatures).
-
Losses during purification: The product may be lost during extraction, crystallization, or chromatography.
Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the possible side products?
A4: Depending on the synthetic route, common impurities could include unreacted starting materials, partially reacted intermediates (e.g., the mono-acylated diamine), and products from side reactions such as over-nitration or incomplete reduction.
Q5: How can I improve the purity of my final product?
A5: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol, methanol, or water). Column chromatography on silica gel is another effective method for removing persistent impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | Inactive reagents. | Ensure the freshness and purity of starting materials and reagents, particularly the cyclizing agent (e.g., CDI) and reducing agent (e.g., Pd/C). |
| Inappropriate reaction temperature. | Optimize the reaction temperature. Some cyclization reactions may require heating, while reduction steps are often performed at room temperature. | |
| Poor choice of solvent. | Ensure the solvent is appropriate for the reaction and can dissolve the starting materials. For CDI-mediated cyclizations, aprotic solvents like THF or DMF are often used. | |
| Reaction stalls before completion | Insufficient reagent stoichiometry. | Increase the molar equivalents of the limiting reagent (e.g., cyclizing or reducing agent). |
| Catalyst poisoning (for reduction step). | Use a fresh batch of catalyst (e.g., Pd/C). Ensure the reaction setup is free of potential catalyst poisons like sulfur compounds. | |
| Formation of a dark, tarry substance | High reaction temperature leading to decomposition. | Lower the reaction temperature and monitor the reaction progress more frequently. |
| Presence of oxygen during reduction. | Ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst and hydrogen source. | |
| Difficulty in isolating the product | Product is too soluble in the workup solvent. | Modify the workup procedure. Try precipitating the product by adding a non-solvent or by adjusting the pH. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Method 1: Synthesis via Reductive Cyclization of 2,4-Dinitroaniline
This method involves the nitration of a precursor followed by a reductive cyclization.
Step 1: Synthesis of 1,3-Dinitro-4-aminobenzene
-
Detailed protocol for this step would be based on standard nitration procedures of an appropriate aniline precursor.
Step 2: Reductive Cyclization to this compound
-
In a round-bottom flask, dissolve 1,3-Dinitro-4-aminobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then cyclized using a carbonylating agent. For example, add 1,1'-carbonyldiimidazole (CDI) to a solution of the diamine in THF and stir at room temperature.
-
After the reaction is complete (monitored by TLC), the solvent is removed, and the product is purified.
Method 2: Cyclization of 1,2,4-Triaminobenzene with CDI
This method is based on the cyclization of a pre-formed triamine.
-
To a solution of 1,2,4-triaminobenzene in anhydrous THF, add 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for the synthesis of benzimidazolone derivatives, based on literature for related compounds.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cyclizing Agent | 1,1'-Carbonyldiimidazole (CDI) | Triphosgene | Urea |
| Solvent | THF | Dichloromethane | No solvent (melt) |
| Temperature | Room Temperature | 0 °C to Room Temp | 130-150 °C |
| Reaction Time | 12-24 hours | 2-6 hours | 2-4 hours |
| Typical Yield | Good to Excellent | Good | Moderate to Good |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield issues.
References
5-amino-1,3-dihydro-2H-benzimidazol-2-one solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-amino-1,3-dihydro-2H-benzimidazol-2-one, focusing on its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of 5-amino-1,3-dihydro-2H-benzimidazol-2-one?
A1: 5-amino-1,3-dihydro-2H-benzimidazol-2-one is characterized by its poor aqueous solubility. It is practically insoluble in water but exhibits good solubility in polar aprotic solvents.[1] A summary of its qualitative solubility in various solvents is provided in the table below.
Q2: Why is my 5-amino-1,3-dihydro-2H-benzimidazol-2-one not dissolving in my aqueous buffer?
A2: The inherent chemical structure of 5-amino-1,3-dihydro-2H-benzimidazol-2-one contributes to its low water solubility. This is a common issue for this compound. To achieve dissolution in aqueous-based systems, the use of organic co-solvents or other solubility enhancement techniques is typically necessary.
Q3: What are the potential consequences of poor solubility in my experiments?
A3: Poor solubility can lead to several experimental issues, including:
-
Inaccurate quantification: Undissolved particles can lead to errors in concentration measurements.
-
Low bioavailability: In in vivo studies, poor solubility can result in low absorption and reduced efficacy.
-
Precipitation: The compound may precipitate out of solution during experiments, especially when diluting a stock solution into an aqueous buffer. This can interfere with assays and lead to inconsistent results.
-
Reduced biological activity: Only the dissolved compound is available to interact with biological targets.
Q4: Are there any known health and safety considerations when handling this compound?
A4: Yes, 5-amino-1,3-dihydro-2H-benzimidazol-2-one is classified as an acute toxicant (oral) and an eye irritant. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound.
Troubleshooting Guides
Issue 1: Compound crashes out of solution upon dilution into aqueous media.
Problem: You have prepared a stock solution in an organic solvent (e.g., DMSO), but upon dilution into your aqueous experimental buffer, a precipitate forms.
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium.
-
Optimize Co-solvent Concentration: Incrementally increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.
-
Test Alternative Co-solvents: Some co-solvents may be more effective at maintaining solubility. Consider trying ethanol, methanol, or N,N-dimethylformamide (DMF) if your experimental setup allows.[1]
-
Utilize Solubility Enhancers: Investigate the use of cyclodextrins or other solubilizing agents that can form inclusion complexes with the compound, thereby increasing its aqueous solubility.
Issue 2: Inconsistent results in biological assays.
Problem: You are observing high variability in your experimental results, which may be attributed to inconsistent amounts of dissolved compound.
Solution:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions in a suitable organic solvent like DMSO before each experiment.
-
Ensure Complete Dissolution of Stock: Before diluting, ensure your compound is fully dissolved in the stock solution. Gentle warming or sonication may aid this process.
-
Filter Sterilize After Dilution: After diluting your stock solution into the final aqueous buffer, pass the solution through a 0.22 µm filter to remove any undissolved micro-precipitates.
-
Quantify Concentration Post-Dilution: If possible, use an analytical method like HPLC-UV to determine the actual concentration of the dissolved compound in your final working solution.
Data Presentation
Table 1: Qualitative Solubility of 5-amino-1,3-dihydro-2H-benzimidazol-2-one
| Solvent | Solubility |
| Water | Practically Insoluble |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
Source:[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a high-concentration stock solution in an organic solvent.
References
Technical Support Center: Purification of 5-Amino-2H-1,3-benzodiazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-amino-2H-1,3-benzodiazol-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials (such as 4-nitro-1,2-phenylenediamine or its precursors), partially reduced intermediates (if the synthesis involves nitro group reduction), and byproducts from side reactions.[1] Colored impurities may also be present, which can arise from oxidation or other degradation of the aromatic amine.
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Due to the basic nature of the amino group, special considerations are needed for column chromatography on silica gel.
Q3: What is the solubility profile of this compound?
A3: It is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, and practically insoluble in water and chloroform.[2] This solubility profile is crucial for selecting an appropriate recrystallization solvent.
Q4: My purified this compound is colored. Is this normal and how can I remove the color?
A4: While a slight off-white or tan color might be acceptable for some applications, a significant coloration usually indicates the presence of oxidized or other chromophoric impurities. Recrystallization, sometimes with the addition of activated charcoal, is often effective in removing colored impurities.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purity of fractions. A suitable mobile phase should be developed that gives a good separation between the desired product and its impurities. The spots can be visualized under UV light or by using a staining agent.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound, or not enough solvent is being used. | Select a more suitable solvent based on the solubility data (e.g., methanol or DMF).[2] Add more solvent in small portions until the compound dissolves. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar for the compound. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try cooling the solution more slowly. If it still oils out, redissolve the oil in a minimal amount of hot solvent and try again. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration of the compound. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| The yield after recrystallization is very low. | The compound is too soluble in the recrystallization solvent, or too much solvent was used. The crystals were not completely collected. | Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure complete transfer and washing of the crystals from the filtration apparatus. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound streaks or shows significant tailing on the TLC plate and column. | The amino group is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[3][4] Alternatively, use an amine-functionalized silica gel.[3] |
| Poor separation of the compound from impurities. | The mobile phase polarity is not optimized. | Systematically vary the polarity of the mobile phase. A common mobile phase for aromatic amines is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[4][5] |
| The compound does not elute from the column. | The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is still retained, consider using a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonia.[3] |
| The compound degrades on the column. | The compound is sensitive to the acidic nature of the silica gel. | Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina. Adding a base to the mobile phase can also mitigate degradation.[3] |
Quantitative Data Summary
The following table provides a template for recording and comparing the effectiveness of different purification techniques. Actual values will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent/Mobile Phase | Typical Yield (%) | Purity Before (%) | Purity After (%) | Notes |
| Recrystallization | Methanol | 70-90% | 85-95% | >98% | Good for removing baseline impurities and color. |
| Recrystallization | DMF/Water | 60-80% | 85-95% | >98% | Useful if the compound is highly soluble in pure organic solvents. |
| Column Chromatography (Silica Gel) | Dichloromethane/Methanol (95:5) + 0.5% Triethylamine | 50-80% | 70-90% | >99% | Effective for separating closely related impurities. |
| Column Chromatography (Amine-Silica) | Hexane/Ethyl Acetate (gradient) | 60-85% | 70-90% | >99% | Reduces tailing and improves resolution.[3] |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., dichloromethane with 0.5% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. Separation of 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-amino-2H-1,3-benzodiazol-2-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-amino-2H-1,3-benzodiazol-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Synthesis via Nitration of Benzimidazol-2-one and Subsequent Reduction
This is a common and widely documented synthetic route. However, several side reactions can occur.
Q1: My nitration of benzimidazol-2-one is resulting in a low yield of the desired 5-nitro-benzimidazol-2-one and a significant amount of an insoluble byproduct. What is happening?
A1: You are likely forming the over-nitrated byproduct, 5,6-dinitro-benzimidazol-2-one . This is a common side reaction under harsh nitrating conditions.[1][2]
-
Troubleshooting:
-
Control Reaction Temperature: Maintain a low reaction temperature, ideally between 0-10°C, during the addition of the nitrating agent.[2]
-
Nitrating Agent Stoichiometry: Avoid a large excess of the nitrating agent. Using a molar ratio of nitric acid to benzimidazolone of around 3:1 is often sufficient. Using a significant excess can lead to the formation of the dinitro compound.[1]
-
Reaction Medium: Performing the nitration in water with nitric acid at concentrations between 10-45% can lead to high yield and purity of the mono-nitro product with minimal side reactions.[1] Concentrated sulfuric acid with nitric acid can also be used, but temperature and stoichiometry control are critical.[2]
-
Q2: After the reduction of 5-nitro-benzimidazol-2-one, my final product, this compound, is difficult to purify and appears discolored. What are the likely impurities?
A2: The purity of your final product heavily depends on the reduction method used.
-
Iron Powder Reduction: This method often generates significant amounts of iron sludge, which can complicate the work-up and purification process, leading to a less pure product.[3]
-
Catalytic Hydrogenation (e.g., with Raney Nickel or Pd/C): This is generally a cleaner method with fewer side reactions and results in a higher purity product.[3][4] However, incomplete reduction can still be an issue. Potential impurities could include unreacted 5-nitro-benzimidazol-2-one or partially reduced intermediates like the corresponding nitroso or hydroxylamino derivatives.
-
Troubleshooting:
-
Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitro compound.
-
Catalyst Activity: Ensure your catalyst is active. If using Raney Nickel or Pd/C, use a fresh batch or one that has been properly stored.
-
Hydrogen Pressure and Reaction Time: For catalytic hydrogenation, ensure adequate hydrogen pressure (e.g., 1-2 MPa) and sufficient reaction time (e.g., 2-5 hours) as specified in established protocols.[4]
-
Purification: Recrystallization from a suitable solvent like methanol or ethanol is often effective for removing residual impurities.[4]
-
Q3: I am synthesizing the initial benzimidazol-2-one from o-phenylenediamine and urea, and the reaction is sluggish and producing byproducts. How can I optimize this step?
A3: The reaction of o-phenylenediamine and urea can have side reactions, particularly when performed as a melt at high temperatures.
-
Common Side Product: The self-condensation of urea at high temperatures can form biuret , which may sublime and cause issues with equipment.[5]
-
Troubleshooting:
-
Use of a Solvent: Performing the reaction in water at elevated temperatures (100-160°C) can reduce the formation of biuret and other side products, leading to a cleaner product that may not require recrystallization.[5]
-
Avoid Large Excess of Urea: While an excess of urea is typically used, a very large excess is not necessary when the reaction is carried out in water.[5]
-
II. Alternative "Green" Synthesis via Azo Intermediate
This route avoids the use of harsh nitrating agents.
Q4: I am considering the synthesis route involving the diazotization of aniline and coupling with o-phenylenediamine. What are the advantages and potential pitfalls of this method?
A4: This method is considered a greener alternative to the nitration route because it avoids the use of concentrated nitric and sulfuric acids, reducing hazardous waste.[6]
-
Key Steps:
-
Diazotization of aniline to form a diazonium salt.
-
Coupling of the diazonium salt with o-phenylenediamine to form an azo compound.
-
Reaction of the azo compound with urea to form an azobenzimidazolone.
-
Hydrogenation of the azobenzimidazolone to yield this compound.[6]
-
-
Potential Issues & Troubleshooting:
-
Diazotization Stability: Diazonium salts are unstable at higher temperatures. It is crucial to maintain low temperatures (-5 to 5°C) during its formation and the subsequent coupling reaction.[6]
-
pH Control: The pH of the coupling reaction should be controlled (typically pH 5-10) to ensure efficient reaction and prevent side reactions.[6]
-
Reduction Step: As with the nitro-reduction route, the final hydrogenation step must be carried out to completion to avoid impurities. Catalytic hydrogenation with palladium on carbon or Raney nickel is effective.[6]
-
Data Summary
The following table summarizes quantitative data from various synthetic protocols for this compound and its intermediates.
| Step | Reactants | Method/Catalyst | Yield | Purity (HPLC) | Reference |
| Nitration | Benzimidazol-2-one, Nitric Acid/Sulfuric Acid | Low Temperature | ~97% | - | [2] |
| Azo Compound Formation | Aniline, o-phenylenediamine | Diazotization/Coupling | 89.3% | 97.2% | [6] |
| Reduction | 5-nitrobenzimidazolone | Catalytic Hydrogenation (Active Nickel) | 90.1% - 91.1% | 99.50% - 99.58% | [4] |
| Reduction | Azobenzimidazolone | Catalytic Hydrogenation (Pd/C or Raney Ni) | High | High | [6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Nitro-benzimidazol-2-one [4]
-
Charging the Reactor: In a high-pressure reaction kettle, sequentially add 50g of 5-nitrobenzimidazolone, 250g of methanol, and 2.5g of active nickel catalyst.
-
Hydrogen Purge: Seal the reactor and replace the internal atmosphere with hydrogen gas three times.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to 1-2 MPa and raise the temperature to 60-70°C.
-
Reaction: Maintain these conditions with stirring for 2 hours to allow for complete hydrogenation and reduction.
-
Work-up: Cool the reactor, vent the excess hydrogen, and filter the reaction liquid to remove the catalyst.
-
Purification: Recover the methanol from the filtrate by distillation. The resulting solid can be further purified by recrystallization to obtain white to off-white 5-amino-benzimidazol-2-one.
Visual Troubleshooting Guide
The following diagram illustrates a troubleshooting workflow for the common nitration/reduction synthesis pathway.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 2. CN102295605A - Method for preparing benzimidazolone derivative - Google Patents [patents.google.com]
- 3. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 4. Method for preparing 5-amino benzimidazolone with high purity by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 5. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 6. CN113121447A - Synthetic method for preparing 5-aminobenzimidazole ketone - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 5-amino-2H-1,3-benzodiazol-2-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 5-amino-2H-1,3-benzodiazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the crystallization of this compound?
A1: Based on available data, methanol and ethanol are the most commonly recommended solvents for the recrystallization of this compound to achieve high purity.[1][2][3] N,N-Dimethylformamide (DMF) is also a suitable solvent, particularly for dissolving the compound, and has been used to obtain crystalline products of closely related compounds.[1]
Q2: What is the expected appearance of crystalline this compound?
A2: The crystalline solid is typically described as a white to off-white powder or crystalline powder.[1] For a related compound, 5-amino-6-methyl benzimidazolone, the crystalline form is described as "white plates".
Q3: What are the key physical properties of this compound?
A3: Key physical properties are summarized in the table below. Please note that there are some discrepancies in the reported melting points, which could be due to different measurement conditions or the presence of polymorphs.
Q4: Is this compound known to exhibit polymorphism?
Q5: Can this compound form hydrates?
A5: There is evidence that related aminobenzimidazole derivatives can form hydrates. For example, l-aryl-5-aminobenzimidazoles have been reported to crystallize as hydrates. The formation of hydrates can impact the crystallization process and the final product's properties.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O | |
| Molecular Weight | 149.15 g/mol | |
| Appearance | White to off-white powder or crystalline powder | [1] |
| Melting Point | >300 °C or 152-156 °C | |
| Solubility | ||
| N,N-Dimethylformamide (DMF) | Very soluble | |
| Methanol | Soluble | [1] |
| Glacial Acetic Acid | Sparingly soluble | |
| Ethanol | Soluble (inferred from use in recrystallization) | [2][3] |
| Chloroform | Very slightly soluble | |
| Water | Practically insoluble |
Experimental Protocols
General Protocol for Recrystallization from Methanol or Ethanol
This protocol is a generalized procedure based on methods described for the purification of this compound and its derivatives.[1][2][3]
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (methanol or ethanol) to the flask. Heat the mixture to the boiling point of the solvent with stirring to dissolve the solid completely. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you may further cool it in an ice bath to maximize the crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Troubleshooting Guides
Q: My compound is not crystallizing from the solution, even after cooling. What should I do?
A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.
-
-
Check Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Add an Anti-Solvent: If the compound is highly soluble in the chosen solvent, you can try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
Q: My compound "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the impure compound.
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate can help the crystals form at a temperature below the melting point.
-
Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture.
Q: The crystal yield is very low. How can I improve it?
A: A low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If possible, concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is adequately pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize the amount of product that crystallizes out.
Q: The crystals are very small or appear as a fine powder. How can I obtain larger crystals?
A: The rate of cooling is the primary factor affecting crystal size.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can help. Avoid placing the hot solution directly into an ice bath.
-
Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation and small crystals. Use slightly more solvent than the minimum required for dissolution at the boiling point.
Mandatory Visualizations
Experimental Workflow for Crystallization
Figure 1: General Experimental Workflow for the Crystallization of this compound
Troubleshooting Logic Diagram
Figure 2: Troubleshooting Decision Tree for Crystallization Issues
References
- 1. Method for preparing 5-amino benzimidazolone with high purity by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 3. CN113121447A - Synthetic method for preparing 5-aminobenzimidazole ketone - Google Patents [patents.google.com]
Technical Support Center: 5-amino-1,3-dihydro-2H-benzimidazol-2-one
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 5-amino-1,3-dihydro-2H-benzimidazol-2-one for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of 5-amino-1,3-dihydro-2H-benzimidazol-2-one.
| Issue | Potential Cause | Suggested Solution |
| Unexpected changes in the physical appearance of the solid (e.g., color change, clumping). | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, opaque container in a cool, dry place. Protect from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. |
| Inconsistent or poor solubility in recommended solvents (e.g., methanol, DMF). | Potential degradation of the compound or use of impure solvent. | Ensure solvents are anhydrous and of high purity. If the compound has been stored for an extended period or under suboptimal conditions, consider repurification or obtaining a fresh batch. |
| Variability in experimental results or loss of compound activity. | Degradation of the compound in solution, particularly if exposed to light or elevated temperatures for prolonged periods. | Prepare solutions fresh for each experiment. If solutions must be stored, protect them from light and store at low temperatures (e.g., 2-8°C or -20°C) for short periods. A preliminary stability study in the experimental buffer is recommended. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of the compound. Benzimidazole derivatives can be susceptible to photolysis, hydrolysis, and oxidation.[1] | Analyze the sample promptly after preparation. If degradation is suspected, compare the chromatogram to a freshly prepared standard. Consider potential degradation pathways such as oxidation of the amino group or opening of the imidazole ring. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the recommended storage conditions for solid 5-amino-1,3-dihydro-2H-benzimidazol-2-one?
-
It is classified as a combustible solid (Storage Class 11).[2][3] It should be stored in a cool, dry, well-ventilated area away from heat and sources of ignition. For laboratory-scale quantities, storage at room temperature (20-25°C) in a tightly sealed, opaque container is generally acceptable for short to medium-term storage. For long-term storage, consider refrigeration (2-8°C).
-
-
Is this compound sensitive to light?
-
Is this compound sensitive to moisture?
-
Although specific data on hygroscopicity is not available, it is good practice to store the compound in a desiccated environment to prevent potential moisture-induced degradation or clumping.
-
-
What are the known incompatibilities?
-
Avoid strong oxidizing agents, as the amino group can be susceptible to oxidation.
-
Stability
-
How stable is 5-amino-1,3-dihydro-2H-benzimidazol-2-one at elevated temperatures?
-
Direct thermal stability data for this specific compound is limited. However, studies on its nitro-derivatives show high thermal stability, with decomposition of a trinitro-derivative not starting until 315°C.[4] It is important to note that the stability of the parent compound may differ.
-
-
What is the stability of this compound in different solvents?
-
Solution stability is dependent on the solvent, pH, temperature, and light exposure. It is very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[5] Solutions in protic solvents may be less stable than in aprotic solvents. It is recommended to prepare solutions fresh and use them promptly.
-
-
What are the likely degradation pathways?
-
Based on the chemical structure and data from related compounds, potential degradation pathways could include:
-
Photodegradation: Exposure to UV or visible light may lead to complex degradation.[1]
-
Oxidation: The amino group is a potential site for oxidation, which could lead to colored impurities.
-
Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to the opening of the imidazole ring.
-
-
Experimental Protocols
Protocol for a Basic Photostability Study of 5-amino-1,3-dihydro-2H-benzimidazol-2-one
This protocol is adapted from general guidelines for photostability testing.
-
Sample Preparation:
-
Prepare a solution of 5-amino-1,3-dihydro-2H-benzimidazol-2-one in a relevant solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into two portions: one for light exposure and one as a dark control.
-
Transfer each portion into a chemically inert, transparent container (e.g., quartz cuvette or glass vial).
-
Wrap the dark control container completely in aluminum foil.
-
-
Light Exposure:
-
Place both the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that produces both visible and UV output (e.g., a xenon or metal halide lamp).
-
The exposure should be for a defined period, or until a specified total illumination is reached.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the aliquots by a suitable stability-indicating method, such as reverse-phase HPLC with a UV detector.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples to the dark control.
-
Calculate the percentage of degradation at each time point.
-
Significant degradation in the light-exposed sample compared to the dark control indicates photolability.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for appropriate storage conditions.
Caption: Potential degradation pathways for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one AldrichCPR 95-23-8 [sigmaaldrich.com]
Technical Support Center: 5-amino-2H-1,3-benzodiazol-2-one Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-amino-2H-1,3-benzodiazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent synthetic strategies involve a multi-step process that typically starts with a substituted benzene derivative. A common route includes the condensation of a diamine with urea or a urea equivalent to form the benzimidazolone core, followed by nitration and subsequent reduction of the nitro group to the desired amine.
One such method involves the following sequence of reactions:
-
Condensation: Reaction of 3,4-diaminotoluene with urea to produce 5-methyl benzimidazolone.[1]
-
Nitration: Nitration of the 5-methyl benzimidazolone intermediate to yield 5-nitro-6-methyl benzimidazolone.[1]
-
Reduction: Reduction of the nitro group to afford the final product, 5-amino-6-methyl benzimidazolone (a derivative of the target compound).[1]
Another approach begins with 2,4-dinitroaniline, which is converted to 4-nitro-1,2-phenylenediamine. This intermediate then reacts with urea to form 5-nitro benzimidazolone, which is finally reduced to 5-aminobenzimidazolone.[2]
An alternative, more recent method aims to avoid harsh nitration conditions by using a diazotization-coupling strategy. This involves the diazotization of aniline, followed by coupling with o-phenylenediamine to generate an azo compound. This intermediate is then cyclized with urea and subsequently reduced to yield 5-aminobenzimidazolone.[3]
Q2: What are the recommended starting materials and reagents for the condensation step?
A2: For the condensation step to form the benzimidazolone ring, the typical starting materials are a substituted o-phenylenediamine and a carbonyl source.
-
o-Phenylenediamine derivative: For a related compound, 3,4-diaminotoluene is used.[1] For the direct synthesis of the 5-nitro intermediate, 4-nitro-1,2-phenylenediamine is a common starting material.[2]
-
Carbonyl Source: Urea is a frequently used and cost-effective reagent for this cyclization.[1][2]
Q3: What are the optimized conditions for the nitration step?
A3: The nitration of the benzimidazolone core is a critical step that requires careful control of reaction conditions to avoid the formation of dinitro byproducts.[3]
-
Nitrating Agent: A mixture of potassium nitrate in concentrated sulfuric acid is an effective nitrating system.[4] Another option is the use of dilute nitric acid.[1]
-
Temperature Control: The reaction temperature should be carefully managed. For the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, the temperature is gradually raised to about 60°C for 2 hours and then heated to 90°C for 4 hours.[4] For the synthesis of 5-nitro-6-methyl benzimidazolone, a nitration temperature of 25-30°C is maintained.[1]
Q4: Which reduction methods are most effective for converting the nitro group to an amine?
A4: Several reduction methods can be employed, with the choice often depending on the scale of the reaction, available equipment, and environmental considerations.
-
Iron Powder Reduction: This is a classic and cost-effective method. The reaction is typically carried out in an ethanol-water solvent system.[1] While effective, this method generates a significant amount of iron sludge, which can complicate work-up and waste disposal.[2]
-
Catalytic Hydrogenation: This method is considered a cleaner alternative with fewer side reactions and no iron sludge formation, making it suitable for industrial production.[2]
-
Catalysts: Raney Nickel or Palladium on carbon (Pd/C) are effective catalysts.[1][5]
-
Solvent Systems: A DMF-water system is suitable for hydrogenation, and the solvent can be easily recovered.[1] Another option is using ethanol with hydrazine hydrate as the hydrogen source in the presence of Pd/C.[5]
-
Q5: How can the progress of the reaction be monitored?
A5: Reaction progress can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of starting materials and the formation of the product. For more detailed analysis and confirmation of product purity, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used.[4]
Q6: What are the recommended work-up and purification procedures?
A6: The work-up and purification procedures will vary depending on the specific reaction step.
-
Post-Condensation: After the condensation reaction, the mixture is typically cooled, and the product precipitates. The solid can then be collected by filtration and washed. For instance, after the reaction in o-dichlorobenzene, the mixture is cooled to below 100°C, then further cooled in a water bath to 30°C before filtration and washing.[1]
-
Post-Reduction: Following catalytic hydrogenation, the catalyst is removed by filtration. The filtrate is then concentrated, and the product can be precipitated by pouring the solution into water and neutralizing with an acid like HCl.[5] The resulting precipitate is collected by filtration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction using TLC to ensure the complete consumption of the starting material. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Poor quality of starting materials or reagents. | Verify the purity of starting materials and reagents. Use freshly opened or purified reagents if necessary. | |
| Catalyst deactivation (in hydrogenation). | Ensure the catalyst is active. Use a fresh batch of catalyst or increase the catalyst loading. Ensure the reaction system is free of catalyst poisons. | |
| Formation of Dinitro Side Products | Harsh nitration conditions (temperature too high or nitrating agent too concentrated).[3] | Maintain the recommended reaction temperature strictly. Consider using a milder nitrating agent or a more dilute acid solution. Add the benzimidazolone substrate to the nitrating mixture in small portions to control the reaction exotherm. |
| Incomplete Reduction of Nitro Group | Insufficient reducing agent or deactivated catalyst. | Add an excess of the reducing agent (e.g., iron powder or hydrazine hydrate). For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. |
| The nitro compound is sparingly soluble in the reaction solvent. | Choose a solvent system in which the nitro intermediate has better solubility. For instance, a DMF-water system can be effective for hydrogenation.[1] | |
| Difficulty in Product Isolation | The product is soluble in the reaction mixture. | After the reaction is complete, try to precipitate the product by adding a non-solvent. For example, pouring the reaction mixture into water can often induce precipitation.[5] |
| Formation of emulsions during work-up. | Allow the mixture to stand for a longer period. If the emulsion persists, try adding a small amount of a saturated brine solution or filtering the mixture through a pad of celite. |
Data Summary Tables
Table 1: Reaction Conditions for the Synthesis of 5-Methyl Benzimidazolone Derivatives
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation | 3,4-diaminotoluene, Urea | o-dichlorobenzene | 143-147 | 5.5 | 98.5 | [1] |
| Nitration | 5-methyl benzimidazolone, Dilute Nitric Acid | - | 25-30 | - | 98.3 | [1] |
| Reduction (Iron Powder) | 5-nitro-6-methyl benzimidazolone, Iron Powder | Ethanol-Water | - | - | 89.2 | [1] |
| Reduction (Hydrogenation) | 5-nitro-6-methyl benzimidazolone, Raney Ni or Pd/C | DMF-Water | - | - | 91.8 | [1] |
Table 2: Conditions for Nitration of Benzimidazolone Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Reference |
| 1,3-dihydro-2H-benzimidazol-2-one | KNO₃ / H₂SO₄ | Slowly warmed to 60 | 1 | [4] |
| 5-methyl-1,3-dihydro-2H-benzimidazol-2-one | KNO₃ / H₂SO₄ | Gradually raised to 60, then 90 | 2, then 4 | [4] |
| 5-methyl benzimidazolone | Dilute Nitric Acid | 25-30 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrobenzimidazolone from 4-Nitro-1,2-phenylenediamine[2]
-
Mixing Reagents: Grind 4-nitro-1,2-phenylenediamine (0.59 mol) and urea (1.77 mol) together until a homogeneous mixture is obtained.
-
Heating: Transfer the mixture to a suitable reactor. Heat the reactor to 150°C and stir for 1 hour.
-
Temperature Increase: Increase the temperature to 170°C and continue the reaction for 1.5 hours.
-
Final Heating: Further, increase the temperature to 200°C and maintain it for 2.5 hours.
-
Work-up: After cooling, add 1200 mL of hot water (60°C) and boil for 1 hour.
-
Isolation: Cool the mixture and collect the precipitated product by suction filtration.
-
Washing and Drying: Wash the filter cake with water (2 x 100 mL) and dry to a constant weight to obtain 5-nitrobenzimidazolone.
Protocol 2: Catalytic Hydrogenation of 5-Nitrobenzimidazolone[2]
-
Reaction Setup: In an autoclave, suspend 5-nitrobenzimidazolone in a suitable solvent (e.g., DMF-water).[1]
-
Catalyst Addition: Add Raney Nickel catalyst (10-15% by weight of the 5-nitrobenzimidazolone).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Reaction: Stir the mixture at the appropriate temperature until the uptake of hydrogen ceases.
-
Catalyst Removal: Depressurize the reactor and filter the reaction mixture to remove the catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The product can then be precipitated, if necessary, by the addition of a non-solvent like water. Collect the solid by filtration, wash, and dry to obtain 5-aminobenzimidazolone.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 2. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 3. CN113121447A - Synthetic method for preparing 5-aminobenzimidazole ketone - Google Patents [patents.google.com]
- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.ictp.csic.es [www2.ictp.csic.es]
Technical Support Center: Byproduct Identification in 5-Amino-2H-1,3-benzodiazol-2-one Synthesis
Welcome to the technical support center for the synthesis of 5-amino-2H-1,3-benzodiazol-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and identifying potential byproducts during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may encounter during the synthesis of this compound.
Q1: My final product shows a lower than expected yield and appears discolored. What are the potential reasons?
A1: Lower yields and discoloration are often indicative of byproduct formation. The primary synthetic route to this compound involves the reduction of 4-nitro-1,2-phenylenediamine to 1,2,4-triaminobenzene, followed by cyclization with a carbonylating agent like triphosgene. Several issues can arise during this process:
-
Incomplete Reduction: The reduction of the nitro group may be incomplete, leaving residual 4-nitro-1,2-phenylenediamine or partially reduced intermediates such as hydroxylamines. These nitro-containing compounds are often colored and can contaminate the final product.
-
Oxidation of Triamine Intermediate: 1,2,4-Triaminobenzene is highly susceptible to oxidation, especially in the presence of air. This can lead to the formation of colored polymeric byproducts.
-
Side Reactions with Carbonylating Agent: Triphosgene and its active form, phosgene, are highly reactive. Besides the desired cyclization, they can react with the amino groups to form urea or carbamoyl chloride derivatives, leading to a complex mixture of products.
Q2: I am observing unexpected peaks in my HPLC and Mass Spectrometry (MS) analysis. What could these byproducts be?
A2: Several byproducts can be formed during the synthesis. Below is a table summarizing potential impurities, their likely origin, and their expected mass.
| Potential Byproduct | Chemical Structure | Likely Origin | Expected [M+H]⁺ (m/z) |
| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | Incomplete reduction of starting material | 154.06 |
| 1,2,4-Triaminobenzene | C₆H₉N₃ | Unreacted intermediate | 124.09 |
| Bis(5-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-6-yl)urea | C₁₅H₁₂N₈O₃ | Reaction of two molecules of the product with a carbonyl source | 381.11 |
| N-(5-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-6-yl)formamide | C₈H₈N₄O₂ | Side reaction with formic acid (if used as a reducing agent) | 193.07 |
| Dimerized/Oligomeric Species | Variable | Oxidation and self-reaction of 1,2,4-triaminobenzene | Variable high MW peaks |
Q3: How can I minimize the formation of these byproducts?
A3: Careful control of reaction conditions is crucial. Here are some recommendations:
-
Reduction Step:
-
Ensure the complete conversion of the nitro starting material by monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Use a sufficient excess of the reducing agent. Common reducing agents include catalytic hydrogenation (e.g., Pd/C with H₂) or metal/acid combinations (e.g., SnCl₂/HCl).[1][2][3]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting 1,2,4-triaminobenzene.
-
-
Cyclization Step:
-
Add the carbonylating agent (e.g., triphosgene) slowly and at a low temperature to control the exothermic reaction and minimize side reactions.
-
Use a suitable base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction, which can prevent unwanted side reactions.[4]
-
Maintain an inert atmosphere throughout the process.
-
Q4: What are the recommended analytical methods for identifying these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from byproducts and unreacted starting materials. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is invaluable for identifying potential byproducts based on their expected masses.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information. Comparison of the spectra of your product with known spectra of potential impurities can confirm their presence.[6][7][8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Reduction of 4-Nitro-1,2-phenylenediamine
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (10% w/w).
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 1,2,4-triaminobenzene. Proceed immediately to the next step due to the instability of the product.
Step 2: Cyclization of 1,2,4-Triaminobenzene
-
Dissolve the crude 1,2,4-triaminobenzene from the previous step in a suitable solvent such as tetrahydrofuran (THF) or dioxane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.34 eq) in the same solvent.
-
Add the triphosgene solution dropwise to the cooled solution of 1,2,4-triaminobenzene over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. forskning.ruc.dk [forskning.ruc.dk]
Validation & Comparative
A Comparative Guide to 5-amino-2H-1,3-benzodiazol-2-one and Other Benzimidazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides an objective comparison of 5-amino-2H-1,3-benzodiazol-2-one, a key synthetic intermediate, against other prominent benzimidazole derivatives, focusing on their distinct mechanisms of action and performance in preclinical studies. The information presented herein is supported by experimental data to aid researchers in navigating the chemical space of benzimidazole-based drug candidates.
Executive Summary
Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anthelmintic, and anti-inflammatory effects.[1][2] This guide categorizes these derivatives based on their primary mechanisms of action to facilitate a clear comparison:
-
This compound Derivatives: Primarily explored as potent and selective inhibitors of CD73, an ecto-5'-nucleotidase that plays a crucial role in tumor immune evasion. This targeted immunotherapy approach contrasts with the broader cytotoxic mechanisms of other benzimidazoles.
-
Microtubule Disruptors: This class, which includes well-known anthelmintics like albendazole and mebendazole, exerts its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
-
Kinase Inhibitors: A significant number of benzimidazole derivatives have been developed as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Performance Comparison: Quantitative Data
The following tables summarize the in vitro efficacy of representative benzimidazole derivatives from each class. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources. Experimental conditions, such as cell lines and assay formats, can significantly influence the results.
Table 1: Cytotoxicity of Benzimidazole Derivatives in Cancer Cell Lines (MTT Assay)
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | Microtubule Disruptor | HT-29 (Colon Cancer) | < 1 | [3] |
| Albendazole | Microtubule Disruptor | HT-29 (Colon Cancer) | < 1 | [3] |
| NI-11 | Microtubule Stabilizer | A549 (Lung Cancer) | 2.90 | [4] |
| NI-18 | Microtubule Stabilizer | A549 (Lung Cancer) | 2.33 | [4] |
| Compound 4 | General Benzimidazole | MCF-7 (Breast Cancer) | 8.86 | [5] |
| Compound 2 | General Benzimidazole | HCT-116 (Colon Cancer) | 16.18 | [5] |
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound | Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Compound 23 | Kinase Inhibitor | CK1δ | 98.6 | [6] |
| N-alkylbenzimidazole 10 | Kinase Inhibitor | Ribosomal S6 Kinase | 340 | [7] |
Table 3: CD73 Inhibitory Activity of this compound Derived Compounds
| Compound | Derivative Class | Target | IC50 | Reference |
| Exemplified Compound | CD73 Inhibitor | Recombinant human CD73 | < 1 nM | [8] |
| Exemplified Compound | CD73 Inhibitor | CD73 | ≤ 100 nM | [9] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of benzimidazole derivatives stem from their ability to interact with various cellular targets and modulate distinct signaling pathways.
This compound Derivatives: Targeting the CD73-Adenosine Pathway
Derivatives of this compound are at the forefront of developing targeted immunotherapies. They primarily function by inhibiting CD73, an enzyme that converts adenosine monophosphate (AMP) to adenosine in the tumor microenvironment.[10][11] Adenosine then binds to its receptors on immune cells, suppressing their anti-tumor activity.[12] By blocking CD73, these inhibitors prevent the production of immunosuppressive adenosine, thereby restoring the ability of the immune system to recognize and attack cancer cells.[13]
Benzimidazole-Based Microtubule Disruptors: Inducing Apoptosis
A well-established mechanism of action for several benzimidazole derivatives is the disruption of microtubule dynamics. These compounds bind to β-tubulin, a key component of microtubules, and inhibit its polymerization.[3] This disruption leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, the induction of apoptosis (programmed cell death) through various signaling cascades.[14][15]
Benzimidazole-Based Kinase Inhibitors: Blocking Pro-Survival Signaling
Many benzimidazole derivatives act as competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), by binding to the ATP-binding site of the enzyme.[16] This prevents the phosphorylation of downstream substrates, thereby blocking key signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[17][18][]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the performance of benzimidazole derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20][21][22]
Workflow:
Protocol Details:
-
Cell Seeding: Plate cells at a density of 1 x 104 to 1 x 105 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity and inhibition.[23][24]
Workflow:
Protocol Details:
-
Kinase Reaction: In a microplate well, the kinase, a FRET-based peptide substrate, ATP, and the benzimidazole inhibitor are incubated together. The kinase phosphorylates the peptide substrate.
-
Development: A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide, disrupting FRET. The phosphorylated peptide is protected from cleavage, maintaining the FRET signal.
-
FRET Measurement: The plate is read on a fluorescence plate reader. The ratio of the two emission wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) is used to calculate the extent of phosphorylation and, consequently, the inhibitory activity of the compound.
CD73 Inhibition Assay
The activity of CD73 and its inhibition by derivatives of this compound can be measured using a colorimetric assay that detects the amount of inorganic phosphate released from the hydrolysis of AMP.[25][26][27]
Workflow:
References
- 1. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. | BioWorld [bioworld.com]
- 10. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. amsbio.com [amsbio.com]
- 27. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of the Anticancer Potential of 5-Amino-2H-1,3-benzodiazol-2-one Analogs and Related Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Within this class, derivatives of 5-amino-2H-1,3-benzodiazol-2-one have emerged as promising candidates, particularly in the realm of oncology. This guide provides a comparative overview of the biological activity of these analogs and related benzimidazole-based compounds, supported by experimental data from various studies. The objective is to offer a clear, data-driven perspective for researchers engaged in the design and development of next-generation anticancer drugs.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro anticancer activity of various benzimidazolone and benzimidazole derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, are compiled from multiple independent research efforts. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2d | 1,3-dihydro-2H-benzimidazol-2-one derivative | DLD-1 (Colon) | Not explicitly stated, but highest cytotoxic effect | [1] |
| MDA-MB-231 (Breast) | Not explicitly stated, but highest cytotoxic effect | [1] | ||
| Compound 4r | Benzimidazole-1,3,4-oxadiazole derivative | PANC-1 (Pancreatic) | 5.5 | [2] |
| A549 (Lung) | 0.3 | [2] | ||
| MCF-7 (Breast) | 0.5 | [2] | ||
| Compound 4s | Benzimidazole-1,3,4-oxadiazole derivative | PANC-1 (Pancreatic) | 6.7 | [2] |
| Compound 6i | Benzimidazole/1,2,3-triazole hybrid | GI50 (nM) | [3] | |
| HT-29 (Colon) | 29 | [3] | ||
| A-549 (Lung) | 29 | [3] | ||
| MCF-7 (Breast) | 29 | [3] | ||
| Panc-1 (Pancreatic) | 29 | [3] | ||
| Compound 10e | Benzimidazole/1,2,3-triazole hybrid | GI50 (nM) | [3] | |
| HT-29 (Colon) | 25 | [3] | ||
| A-549 (Lung) | 25 | [3] | ||
| MCF-7 (Breast) | 25 | [3] | ||
| Panc-1 (Pancreatic) | 25 | [3] | ||
| Compound 18 | Benzimidazole-triazole hybrid | A549 (Lung) | 0.63 | [4] |
| NCI-H460 (Lung) | 0.99 | [4] | ||
| MCF-7 (Breast) | 1.3 | [4] | ||
| MDA-MB-231 (Breast) | 0.94 | [4] | ||
| Compound 42 | Benzimidazole derivative | HepG2 (Liver) | 2.01 | [4] |
| HCT-116 (Colon) | 1.78 | [4] | ||
| MCF-7 (Breast) | 1.55 | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro cytotoxicity assays cited in the literature are provided below. These protocols serve as a reference for researchers looking to replicate or adapt these methods for their own screening purposes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[3][5][6] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8][9]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[7]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7]
-
Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition. The GI50 value is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the biological activity of these compounds, the following diagrams illustrate a key signaling pathway often implicated in cancer and a typical experimental workflow for cytotoxicity screening.
Caption: Simplified EGFR signaling pathway, a key regulator of cell proliferation and survival.
Caption: General experimental workflow for in vitro cytotoxicity screening of novel compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 5-amino-2H-1,3-benzodiazol-2-one: A Scaffold for Targeted Drug Discovery
For Immediate Release
A Comparative Guide to the Biological Target Validation of 5-amino-2H-1,3-benzodiazol-2-one Derivatives
The heterocyclic compound this compound has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of potent and selective inhibitors of various biological targets. Its rigid bicyclic core and the presence of a reactive amino group allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the validation of two key targets for inhibitors derived from this scaffold: the immuno-oncology target ecto-5'-nucleotidase (CD73) and the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).
Target Profile 1: CD73 - A Key Player in Tumor Immune Evasion
Background: CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1] Elevated adenosine levels dampen the anti-tumor immune response, promoting tumor growth and metastasis.[2] Consequently, the inhibition of CD73 is a promising strategy in cancer immunotherapy.[1][3]
The Role of the Benzimidazolone Scaffold: The this compound core serves as a foundational structure for the development of non-nucleotide small molecule inhibitors of CD73.[4] While specific derivatives of this scaffold with publicly available quantitative data are still emerging, its utility lies in providing a framework for creating compounds that can compete with the natural substrate (AMP) at the active site of CD73.
Comparative Performance of Non-Nucleotide CD73 Inhibitors:
While direct quantitative data for this compound-derived CD73 inhibitors is limited in publicly accessible literature, the following table presents data for other non-nucleotide inhibitors, which serve as a benchmark for the field.
| Compound Class | Representative Compound | Target | IC50 |
| Triazole Derivatives | Compound 73 | Human CD73 | 12 nM[5] |
| Triazole Derivatives | Compound 74 | Human CD73 | 19 nM[5] |
Experimental Protocol: CD73 Inhibition Assay
A common method to assess CD73 inhibition is a colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of AMP.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CD73.
-
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) as substrate
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)
-
A colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add a fixed concentration of the CD73 enzyme to each well of the microplate, except for the blank controls.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the generated inorganic phosphate by adding the colorimetric detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway
Caption: CD73 converts AMP to immunosuppressive adenosine in the tumor microenvironment.
Target Profile 2: OGG1 - A Guardian of Genomic Integrity
Background: 8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the mutagenic DNA lesion 8-oxoguanine (8-oxoG), a common product of oxidative stress. Inhibition of OGG1 is being explored as a therapeutic strategy in cancer, as tumor cells with high levels of reactive oxygen species may be more dependent on OGG1 for survival.
The Role of the Benzimidazolone Scaffold: The this compound scaffold is a central component of a class of potent and selective OGG1 inhibitors. Modifications to this core structure, particularly at the amino group, have led to the development of tool compounds like TH5487, which have been instrumental in validating OGG1 as a drug target.
Comparative Performance of Benzimidazolone-derived OGG1 Inhibitors:
| Compound | Target | IC50 |
| TH5487 | Human OGG1 | 342 nM |
| TH8535 | Human OGG1 | Potent inhibitor (specific IC50 not provided) |
| SU0268 (an amidobiphenyl compound, alternative scaffold) | Human OGG1 | 59 nM |
Experimental Protocol: OGG1 Inhibition Assay (Excision-Incision Coupled Assay)
This fluorescence-based assay measures the coordinated activity of OGG1 and a downstream repair enzyme, apurinic/apyrimidinic endonuclease 1 (APE1).
-
Objective: To quantify the inhibitory effect of a compound on the glycosylase activity of OGG1.
-
Materials:
-
Recombinant human OGG1 and APE1 enzymes.
-
A fluorescently labeled DNA oligonucleotide substrate containing a single 8-oxoG lesion. The oligonucleotide is designed with a fluorophore and a quencher in close proximity, so that cleavage of the DNA strand separates them, leading to an increase in fluorescence.
-
Test compounds in a suitable solvent.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with KCl, EDTA, and DTT).
-
384-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In each well of the microplate, combine the OGG1 and APE1 enzymes with the diluted test compounds.
-
Pre-incubate the enzymes and compounds for a set time at room temperature.
-
Initiate the reaction by adding the 8-oxoG-containing DNA substrate.
-
Monitor the increase in fluorescence in real-time using a fluorescence plate reader at an appropriate excitation/emission wavelength pair.
-
The rate of the reaction is determined from the slope of the fluorescence signal over time.
-
Calculate the percentage of inhibition for each compound concentration compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway
Caption: OGG1 initiates the base excision repair of oxidative DNA damage.
Comparative Analysis and Alternative Approaches
The this compound scaffold demonstrates remarkable adaptability. For OGG1 inhibition, structure-activity relationship studies have shown that N-piperidinyl-benzimidazolone derivatives are particularly effective, with the linker conformation playing a crucial role in potency.
For both targets, alternative chemical scaffolds are actively being pursued.
-
CD73 Inhibitors: Besides non-nucleotide inhibitors, potent nucleotide analogues, such as AMPCP derivatives, and monoclonal antibodies are in development and clinical trials.[1]
-
OGG1 Inhibitors: Other classes of small molecule OGG1 inhibitors include tetrahydroquinolines and their derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of targeted therapies. Its successful application in the creation of potent OGG1 inhibitors and its potential for generating novel CD73 inhibitors underscore its importance in modern drug discovery. The comparative data and experimental protocols provided in this guide aim to facilitate further research and development of new therapeutic agents based on this versatile chemical entity.
References
- 1. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 95-23-8,5-Amino-1,3-dihydro-2H-benzimidazol-2-one | lookchem [lookchem.com]
- 3. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of a 5-Amino-Benzimidazole Derivative: Translating In Vitro Potency to In Vivo Efficacy
For researchers and drug development professionals, the journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is a rigorous process of evaluation. A critical step in this journey is bridging the gap between in vitro activity and in vivo efficacy. This guide provides a comparative overview of the performance of the selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, CH5183284/Debio 1347, a compound featuring a 5-amino-benzimidazole core. We present supporting experimental data to illustrate its activity in both controlled cellular environments and complex biological systems.
Quantitative Efficacy: In Vitro vs. In Vivo
The following tables summarize the quantitative data for CH5183284/Debio 1347, showcasing its potency in enzymatic and cell-based assays and its corresponding anti-tumor effects in preclinical models.
| In Vitro Efficacy: Enzymatic and Cellular Assays | |
| Target | IC50 (nM) |
| FGFR1 | 9.3[1][2] |
| FGFR2 | 7.6[1][2] |
| FGFR3 | 22[1][2] |
| FGFR4 | 290[1][2] |
| KDR (VEGFR2) | 2100[2] |
| Cell Line | Genetic Alteration |
| DMS114 | FGFR1 amplification |
| SNU-16 | FGFR2 amplification |
| KMS11 | FGFR3 Y373C mutation |
| HCT-116 | - |
| In Vivo Efficacy: Xenograft Models | |||
| Xenograft Model | Genetic Alteration | Dosing | Tumor Growth Inhibition (TGI) |
| KG1 (Leukemia) | FGFR1OP-FGFR1 fusion | 100 mg/kg/day, p.o. | Significant antitumor activity[1] |
| SNU-16 (Gastric) | FGFR2 amplification | 30 mg/kg & 100 mg/kg | 147% at 100 mg/kg[3] |
| MFE-280 (Endometrial) | FGFR2 S252W mutation | 100 mg/kg/day, p.o. | Significant antitumor activity[1] |
| UM-UC-14 (Bladder) | FGFR3 S249C mutation | 100 mg/kg/day, p.o. | Significant antitumor activity[1] |
| RT112/84 (Bladder) | FGFR3-TACC3 fusion | 100 mg/kg/day, p.o. | Significant antitumor activity[1] |
Experimental Protocols
In Vitro Assays
FGFR Kinase Inhibition Assay: The inhibitory activity of CH5183284/Debio 1347 against FGFR1 was determined using a radiometric filter assay that measures the incorporation of ³³Pi into a substrate peptide.[1][4] For other kinases like FGFR2, EGFR, and KDR, a homogeneous time-resolved fluorescence (HTRF) assay was employed to measure the phosphorylation of substrate peptides using a LANCE Eu-W1024 labeled anti-phosphotyrosine antibody.[4]
Cell Proliferation Assay (CCK-8): Human tumor cell lines were seeded in 96-well plates and treated with various concentrations of CH5183284/Debio 1347 (ranging from 0.076 to 10,000 nM) for 4 days.[1][3] Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) solution, and absorbance at 450 nm was measured.[1][3] The half-maximal inhibitory concentration (IC50) values were then calculated.[1]
In Vivo Xenograft Studies
Tumor Model Establishment: Human cancer cell lines, such as SNU-16, were subcutaneously implanted into immunodeficient mice.[5] SNU-16 is a human gastric cancer cell line known to overexpress FGFR2.[5]
Drug Administration and Efficacy Evaluation: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. CH5183284/Debio 1347 was administered orally (p.o.) once daily at specified doses (e.g., 30 mg/kg or 100 mg/kg).[3] Tumor volumes were measured regularly to assess tumor growth inhibition.[6] Body weight was also monitored as an indicator of toxicity.[6]
Visualizing the Path from Lab to Preclinical
The following diagrams illustrate the typical workflow for evaluating a compound's efficacy and the signaling pathway targeted by CH5183284/Debio 1347.
References
SAR Studies of 5-Amino-2H-1,3-benzodiazol-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-amino-2H-1,3-benzodiazol-2-one and related benzimidazole derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. The information presented is compiled from recent studies and includes quantitative biological data, detailed experimental protocols, and visualizations of relevant scientific workflows.
Comparative Analysis of Biological Activity
The biological activity of 5-aminobenzimidazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Recent research has focused on their potential as kinase inhibitors and anticancer agents. Below is a summary of the inhibitory activities of selected compounds against various cancer cell lines and kinases.
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | Biological Target/Cell Line | Activity (IC50, µM) |
| D4 | 5-Benzimidazol-2-amino thiazole | H | 4-Chlorophenyl | Human Lung Cancer (A549) | 4.207[1] |
| D8 | 5-Benzimidazol-2-amino thiazole | H | 4-Nitrophenyl | Human Lung Cancer (A549) | 2.398[1] |
| 2d | 1,3-dihydro-2H-benzimidazol-2-one | -(CH2)2-piperidine | 4-Chlorophenyl | Colon Cancer (DLD-1) | Not explicitly stated, but highest effect |
| 2d | 1,3-dihydro-2H-benzimidazol-2-one | -(CH2)2-piperidine | 4-Chlorophenyl | Breast Cancer (MDA-MB-231) | Not explicitly stated, but highest effect |
| 7 | 3-(2-methyl-1H-benzimidazol-5-ylazo)pentane-2,4-dione | H | 3,5-Dimethyl-1H-pyrazol-1-yl | Human Cancer Cell Lines (60) | Potent activity reported[2] |
| 9 | 3-(2-methyl-1H-benzimidazol-5-ylazo)pentane-2,4-dione | H | 3,5-Dimethyl-4,5-dihydro-1H-pyrazol-5-one | Human Cancer Cell Lines (60) | Potent activity reported[2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights
The data suggests that for the 5-benzimidazol-2-amino thiazole series, electron-withdrawing groups on the phenyl ring at the R2 position, such as a nitro group, enhance the anticancer activity against human lung cancer cells[1]. In the case of 1,3-dihydro-2H-benzimidazol-2-one derivatives, substitutions at the N1 and N3 positions are crucial for their antiproliferative effects[3]. Specifically, a piperidine-containing substituent at R1 combined with a 4-chlorophenyl group at R2 in compound 2d showed the highest cytotoxic effect against colon and breast cancer cell lines[3]. This highlights the importance of exploring substitutions at various positions of the benzimidazole core to modulate biological activity.
Experimental Protocols
Synthesis of 5-Benzimidazol-2-amino Thiazole Derivatives (General Procedure)
Benzimidazol-amino thiazoles can be synthesized under microwave irradiation using benzimidazole phenyl thiourea and 2-bromoacetophenone as starting materials[1]. The reaction is believed to proceed via a C-C bond formation, followed by C-N bond cleavage and a simultaneous migration of the benzimidazole ring, a process facilitated by bifunctional hydrogen bonding[1].
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, DLD-1, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzimidazole derivatives as potential anticancer agents.
Caption: A flowchart of the synthesis and anticancer evaluation of benzimidazole derivatives.
References
- 1. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
Benchmarking Novel Benzimidazolone-Based Compounds Against Known CD73 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting ecto-5'-nucleotidase (CD73), a critical enzyme in the tumor microenvironment that suppresses immune responses. We focus on the performance of novel compounds derived from a 5-amino-2H-1,3-benzodiazol-2-one scaffold and benchmark them against established CD73 inhibitors. While this compound itself is a key building block, this guide will focus on the inhibitory activities of its more complex derivatives in comparison to other classes of inhibitors. The data presented is intended to aid researchers in the selection and development of potent and selective CD73-targeting therapeutics.
Comparative Inhibitory Potency
The following table summarizes the inhibitory potency of various classes of CD73 inhibitors. The data is compiled from publicly available research and highlights the evolution from substrate analogues to highly potent non-nucleotide inhibitors.
| Inhibitor Class | Compound | Target | Assay Type | IC50 / Ki |
| Nucleotide Analogue | α,β-methylene ADP (APCP) | Human CD73 | Enzymatic | Ki: 59 nM[1] |
| Nucleotide Analogue | GMPCP | Human CD73 | Enzymatic | Ki: 304 nM[1] |
| Nucleotide Analogue | CMPCP | Human CD73 | Enzymatic | Ki: 374 nM[1] |
| Non-Nucleotide | 4-({5-[4-fluoro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (Compound 73) | Human CD73 | Enzymatic | IC50: 12 nM[2] |
| Non-Nucleotide | 4-({5-[4-chloro-1-(2H-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile (Compound 74) | Human CD73 | Enzymatic | IC50: 19 nM[2] |
| Non-Nucleotide | Malonic Acid Derivative (Compound 12f) | Human CD73 | Enzymatic | IC50: 60 nM[3] |
| Non-Nucleotide | ORIC-533 | Human CD73 | Biochemical | IC50: <0.1 nM[4] |
| Non-Nucleotide | Unnamed Imidazotriazine Derivative | Human CD73 | Malachite Green | IC50: <10 nM[5] |
| Non-Nucleotide | Unnamed Quinazoline Derivative | Human CD73 | Malachite Green | IC50: <10 nM[5] |
| Antibody | MEDI9447 | Human CD73 | Enzymatic | Non-competitive inhibitor |
Experimental Protocols
The determination of inhibitory potency for CD73 is crucial for drug development. Below are detailed methodologies for common assays used to evaluate CD73 inhibitors.
CD73 Enzymatic Activity Assay (Malachite Green Assay)
This colorimetric assay is a widely used method to measure the amount of inorganic phosphate released from the hydrolysis of adenosine monophosphate (AMP) by CD73.
Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is directly proportional to the amount of phosphate produced.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP) substrate
-
Test inhibitors (e.g., benzimidazolone derivatives)
-
Malachite green reagent
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2 and CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, recombinant CD73 enzyme, and the test inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the AMP substrate to each well.
-
Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CD73 Inhibition Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.
Principle: Cancer cells overexpressing CD73 are incubated with AMP, and the amount of adenosine produced is quantified, typically by mass spectrometry.
Materials:
-
Cancer cell line with high CD73 expression (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
Test inhibitors
-
AMP
-
LC-MS/MS system
Procedure:
-
Seed the CD73-expressing cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period.
-
Add AMP to the cell culture medium.
-
After a defined incubation time, collect the cell culture supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of adenosine.
-
Determine the percentage of inhibition of adenosine production at each inhibitor concentration and calculate the IC50 value.
Visualizations
CD73 Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of CD73 in the adenosine signaling pathway within the tumor microenvironment and the mechanism of action for CD73 inhibitors.
Caption: The CD73 enzyme converts AMP to immunosuppressive adenosine.
Experimental Workflow for Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing novel CD73 inhibitors.
Caption: Workflow for the discovery of novel CD73 inhibitors.
References
- 1. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Non-Nucleoside Inhibitors Interacting with Dizinc Ions of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 5. | BioWorld [bioworld.com]
A Comparative Guide to the Synthesis of 5-amino-2H-1,3-benzodiazol-2-one: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 5-amino-2H-1,3-benzodiazol-2-one, a crucial building block in the development of various pharmaceutical agents. We will delve into the reproducibility, efficiency, and reaction conditions of prominent synthetic routes, offering a comprehensive resource for selecting the most suitable protocol for your research needs.
The synthesis of this compound, also known as 5-aminobenzimidazolone, has been approached through several distinct chemical pathways. These methods vary significantly in their starting materials, reaction complexity, and reported yields. This guide will focus on three primary strategies: a multi-step synthesis involving a thiol intermediate, a route proceeding through a nitro-benzimidazolone intermediate, and an alternative pathway utilizing an azo-compound.
Comparison of Synthetic Methodologies
The selection of an optimal synthesis protocol depends on various factors, including the availability of starting materials, desired purity, scalability, and environmental considerations. The following table summarizes the key quantitative data from different published methods for the synthesis of this compound.
| Method | Key Starting Materials | Key Reagents | Reported Yield | Reference |
| Method 1: Thiol Intermediate | 2-Nitroaniline, Carbon Disulfide | SnCl₂ or Fe/HCl (for reduction) | Not specified | [1] |
| Method 2: Nitro Intermediate | 4-Nitro-1,2-phenylenediamine, Urea | Pd/C or Raney Nickel (for hydrogenation) | 95% (for nitro intermediate), high yield for final product | [2][3] |
| Method 3: Azo-Compound Intermediate | Aniline, o-Phenylenediamine, Urea | Sodium Nitrite, Concentrated Sulfuric Acid, Hydrogenation catalyst | 91.7-93.2% (for azo intermediate), high yield for final product | [4] |
| Method 4: Carbonylative Cyclization | 3,4-Diaminonitrobenzene | Selenium, Carbon Monoxide, Triethylamine | 90.0% | [5] |
Experimental Protocols
Reproducibility is a cornerstone of chemical synthesis. Below are detailed experimental protocols for the key synthetic routes, as adapted from published literature.
Method 2: Synthesis via Nitro-Benzimidazolone Intermediate[2][3]
This two-step method involves the initial formation of 5-nitrobenzimidazolone, followed by its reduction to the target amine.
Step 1: Synthesis of 5-Nitrobenzimidazolone
-
In a suitable reaction vessel, thoroughly mix 4-nitro-1,2-phenylenediamine and urea (1:3 molar ratio).
-
Heat the solid mixture to 150-160 °C and stir for 1 hour.
-
Increase the temperature to 170-200 °C and continue the reaction for another 2-2.5 hours.
-
After cooling, add hot water (around 60 °C) to the reaction mixture and boil for 1 hour to dissolve impurities.
-
Cool the mixture and filter the solid product.
-
Wash the filter cake with water and dry to obtain 5-nitrobenzimidazolone. A yield of up to 95% has been reported for this step.[2]
Step 2: Hydrogenation to 5-Aminobenzimidazolone
-
In a hydrogenation reactor, suspend the 5-nitrobenzimidazolone in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) (typically 10-15% by weight of the nitro compound).[3]
-
Pressurize the reactor with hydrogen gas (the specific pressure may vary, but initial pressures of 1.0 MPa have been reported).[2]
-
Heat the reaction mixture to around 95 °C and maintain the hydrogen pressure.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
Evaporate the solvent from the filtrate to obtain the this compound product.
Method 4: Selenium-Mediated Carbonylative Cyclization[5]
This method offers a direct route from 3,4-diaminonitrobenzene.
-
In a 200-ml autoclave, combine 3,4-diaminonitrobenzene (12.5 mmol), selenium powder (12.5 mmol), water (89 mmol), triethylamine (50 mmol), and tetrahydrofuran (100 ml).
-
Pressurize the autoclave with carbon monoxide to 20 Kg/cm².
-
Heat the mixture to 80 °C and stir for three hours.
-
After the reaction, cool the mixture and work up as appropriate to isolate the 5-aminobenzimidazolone product. A yield of 90.0% has been reported for this method.[5]
Visualizing the Synthetic Workflows
To better understand the logical flow and comparison of these synthetic strategies, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound via a nitro-intermediate.
Caption: One-pot synthesis of this compound using carbonylative cyclization.
Concluding Remarks
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and disadvantages. The nitro-intermediate pathway (Method 2) is a well-documented and high-yielding approach, though it involves multiple steps including a high-pressure hydrogenation. The selenium-mediated carbonylative cyclization (Method 4) offers a more direct, one-pot synthesis with a high reported yield, but requires the handling of toxic reagents like selenium and carbon monoxide under pressure. The choice of method will ultimately be guided by the specific requirements of the research, including scale, available equipment, and safety considerations. While the cited literature provides strong evidence for the viability of these methods, independent verification is always recommended to assess the reproducibility within a specific laboratory setting.
References
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
- 3. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 4. CN113121447A - Synthetic method for preparing 5-aminobenzimidazole ketone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Comparative Analysis of Binding Sites for 5-amino-2H-1,3-benzodiazol-2-one Derivatives
The compound 5-amino-2H-1,3-benzodiazol-2-one serves as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure with opportunities for substitution on the amino group and the aromatic ring makes it a valuable starting point for developing potent and selective ligands for various biological targets.[1][2] This guide provides a comparative structural analysis of the binding sites for derivatives of this benzimidazolone core, focusing on their interactions with key protein targets and comparing their performance against other established molecules.
Targeting Protein Kinase CK2
Protein Kinase CK2 is a crucial enzyme in cell proliferation and survival pathways, making it a significant target in cancer therapy.[3] Derivatives of the benzimidazolone scaffold have been explored as allosteric inhibitors of CK2, offering an alternative to traditional ATP-competitive inhibitors which can suffer from off-target effects.[3]
Unlike ATP-competitive inhibitors like CX-4945 that bind in the highly conserved ATP pocket, allosteric modulators based on a related 2-aminothiazole scaffold have been identified that bind to a novel allosteric site on the CK2α catalytic subunit. While direct structural data for a this compound derivative bound to CK2 is not publicly available, docking simulations of similar aminothiazole-based allosteric inhibitors have provided insights. These studies suggest that the naphthalenyl moiety of the lead compounds occupies a hydrophobic pocket, with the carboxylate group forming key interactions with the surrounding residues. This allosteric pocket presents a promising avenue for developing highly selective CK2 inhibitors.[3]
The following table compares the inhibitory activity of a lead allosteric inhibitor with the well-known ATP-competitive inhibitor, CX-4945 (Silmitasertib).
| Compound | Target | Inhibition Mechanism | IC50 (nM) | Reference |
| Compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid) | Protein Kinase CK2α | Allosteric | 600 | [3] |
| CX-4945 (Silmitasertib) | Protein Kinase CK2α | ATP-Competitive | 14 | [3] |
Note: Compound 27 represents a different but related scaffold designed to explore allosteric inhibition, highlighting an alternative strategy to targeting kinases compared to direct ATP competition.
This protocol describes a typical method for determining the in vitro inhibitory activity of a compound against a protein kinase.
-
Reagents and Materials : Purified recombinant kinase (e.g., CK2α), substrate peptide, γ-³³P-ATP, kinase assay buffer, 96-well filter plates, and a microplate scintillation counter.
-
Assay Procedure :
-
Prepare serial dilutions of the test compound (e.g., starting from 100 µM) in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound solution.
-
Initiate the kinase reaction by adding γ-³³P-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.9% NaCl) to remove unincorporated γ-³³P-ATP.[4]
-
Determine the amount of incorporated radioactivity using a microplate scintillation counter.[4]
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro radioactive kinase inhibition assay.
Targeting α-Glucosidase
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a key strategy for managing type 2 diabetes. Novel Schiff base derivatives of 5-amino-1H-benzo[d]imidazole-2-thiol, a structurally related core, have demonstrated potent α-glucosidase inhibitory activity.[5]
Molecular docking studies of these benzimidazole-thiol derivatives within the active site of α-glucosidase have revealed key binding interactions. The benzimidazole core typically anchors the molecule within the binding pocket through hydrogen bonds and hydrophobic interactions with key amino acid residues. Substituents on the arylideneamino moiety can form additional interactions, explaining the observed structure-activity relationship. For instance, compound 7i (see table below) was the most active, suggesting its specific substitution pattern optimally fits the enzyme's active site.[5]
The inhibitory activities of several 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives are compared against the standard drug, acarbose.
| Compound | Target | IC50 (µM) | Reference |
| 7i (4-((2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-ylimino)methyl)phenyl acetate) | α-Glucosidase | 0.64 ± 0.05 | [5] |
| 7d (4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline) | α-Glucosidase | 5.34 ± 0.16 | [5] |
| 7f (5-((4-fluorobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol) | α-Glucosidase | 6.46 ± 0.30 | [5] |
| Acarbose (Standard Drug) | α-Glucosidase | 873.34 ± 1.21 | [5] |
-
Reagents and Materials : α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate, phosphate buffer (pH 6.8), test compounds, and a microplate reader.
-
Assay Procedure :
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Add the enzyme solution to the wells of a 96-well plate containing various concentrations of the test compounds.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of inhibition based on the absorbance readings compared to a control without an inhibitor. Determine the IC50 value from the dose-response curve.
Derivatives of 5-amino-1,3-dihydro-2H-benzimidazol-2-one are being investigated as inhibitors of CD73, an ecto-enzyme that plays a critical role in tumor immune evasion by producing immunosuppressive adenosine.[2]
Caption: Inhibition of the CD73 pathway by benzimidazolone derivatives.
References
- 1. 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 5400-75-9 | Benchchem [benchchem.com]
- 2. Cas 95-23-8,5-Amino-1,3-dihydro-2H-benzimidazol-2-one | lookchem [lookchem.com]
- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Docking Analysis of 5-Amino-2H-1,3-benzodiazol-2-one Derivatives in Cancer Research
For Immediate Release
A comprehensive analysis of molecular docking studies on 5-amino-2H-1,3-benzodiazol-2-one derivatives reveals their significant potential as scaffolds for the development of novel therapeutics, particularly in the field of oncology. This guide synthesizes findings from multiple independent research endeavors, offering a comparative overview of their binding affinities and interactions with various cancer-related protein targets. The data presented underscores the versatility of this chemical moiety and provides a valuable resource for researchers, scientists, and drug development professionals.
The benzimidazole core, a key component of the this compound structure, is a well-established pharmacophore in medicinal chemistry. Its derivatives have been extensively investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This comparative guide focuses specifically on the in silico docking performance of various substituted 5-aminobenzimidazolone analogs against critical protein targets implicated in cancer progression.
Comparative Docking Performance of Benzodiazol-2-one Derivatives
The following tables summarize the quantitative data from several key studies, showcasing the binding energies and inhibitory concentrations of different derivatives against their respective protein targets. This comparative data highlights the most promising substitutions and target-specific interactions.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Study |
| 1,3,4-oxadiazole-benzimidazole derivative (5b) | Aromatase (CYP19A1) | - | HEM, PHE221, TRP224, LEU372, ALA306 | --INVALID-LINK-- |
| 1,3,4-oxadiazole-benzimidazole derivative (5c) | Aromatase (CYP19A1) | - | HEM, PHE221, TRP224, LEU372, ALA306 | --INVALID-LINK-- |
| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | - | --INVALID-LINK-- |
| Benzimidazole derivative (12b) | EGFR Tyrosine Kinase | - | LYS721, THR830 | --INVALID-LINK-- |
| Benzimidazole-triazole hybrid (5a) | EGFR | - | - | --INVALID-LINK-- |
| Benzimidazole-triazole hybrid (5a) | VEGFR-2 | - | - | --INVALID-LINK-- |
| Benzimidazole-triazole hybrid (5a) | Topoisomerase II | - | - | --INVALID-LINK-- |
| Pyrazole-benzimidazolone hybrid (5c) | Human Peroxiredoxin 5 | - | - | --INVALID-LINK-- |
| Pyrazole-benzimidazolone hybrid (6b) | Human Peroxiredoxin 5 | - | - | --INVALID-LINK-- |
| Pyrazole-benzimidazolone hybrid (6c) | Human Peroxiredoxin 5 | - | - | --INVALID-LINK-- |
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Study |
| 1,3,4-oxadiazole-benzimidazole derivative (5b) | MCF-7 | 5.132 ± 0.211 | --INVALID-LINK--[1] |
| 1,3,4-oxadiazole-benzimidazole derivative (5c) | MCF-7 | 6.554 ± 0.287 | --INVALID-LINK--[1] |
| 1,3,4-oxadiazole-benzimidazole derivative (5c) | HeLa | 7.316 ± 0.276 | --INVALID-LINK--[1] |
| Benzimidazole-triazole hybrid (5a) | HepG-2, HCT-116, MCF-7, HeLa | Potent activity | --INVALID-LINK--[2] |
| Benzimidazole-triazole hybrid (6g) | HepG-2, HCT-116, MCF-7, HeLa | Potent activity | --INVALID-LINK--[2] |
| Pyrazole-benzimidazolone hybrid (5c) | - | 14.00 ± 0.14 (TAC Assay) | --INVALID-LINK--[3] |
| Pyrazole-benzimidazolone hybrid (6b) | - | 12.47± 0.02 (TAC Assay) | --INVALID-LINK--[3] |
| Pyrazole-benzimidazolone hybrid (6c) | - | 12.82 ± 0.10 (TAC Assay) | --INVALID-LINK--[3] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking simulations are crucial for interpreting the results. While specific parameters may vary, a general workflow is consistently followed.
General Molecular Docking Workflow:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The protein structure is then prepared by adding polar hydrogens, assigning charges, and minimizing its energy to relieve any structural strain.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized and assigned appropriate charges.
-
Docking Simulation: A docking software (e.g., AutoDock, GOLD, Schrödinger Suite) is used to predict the binding conformation of each ligand within the active site of the target protein. The software explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.
For instance, in the study targeting the Aromatase enzyme, the 3D crystal structure with PDB ID 3EQM was utilized.[1] The active site was defined based on the co-crystallized natural ligand, and docking validation was performed by redocking the native ligand.[1] Similarly, the study on EGFR inhibitors used molecular docking to understand the binding mode of the synthesized benzimidazoles, with a focus on hydrogen bonding interactions with key residues like LYS721 and THR830.[4] The in silico studies on CDK4/CycD1 and Aurora B inhibitors also employed molecular docking to evaluate the inhibitory potential of benzimidazole derivatives by calculating binding energies.[5]
Visualizing the Path to Inhibition
The following diagrams illustrate the general workflow of a molecular docking study and a simplified representation of a signaling pathway that can be targeted by these derivatives.
Caption: A flowchart illustrating the key steps involved in a typical molecular docking study.
Caption: A diagram showing a simplified receptor tyrosine kinase signaling pathway often targeted in cancer therapy.
References
- 1. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-amino-2H-1,3-benzodiazol-2-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-amino-2H-1,3-benzodiazol-2-one (CAS No. 95-23-8), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Profile and Regulatory Compliance
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may provoke an allergic skin reaction.[1][2] Crucially, this compound is recognized as being harmful to aquatic life with long-lasting effects.[3] Therefore, disposal into sanitary sewer systems or general waste is strictly prohibited.
All disposal activities must comply with local, state, and federal regulations governing hazardous waste. The primary directive for the disposal of this chemical is to "Dispose of contents/container to an approved waste disposal plant."[2][4]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator if dust may be generated. |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe segregation and preparation of this compound for collection by a certified hazardous waste management company.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Step 2: Container Selection
-
Use a high-density polyethylene (HDPE) or other compatible container that is in good condition and has a secure, leak-proof lid.
-
Ensure the container is appropriate for the form of the waste (solid or in solution).
Step 3: Waste Accumulation
-
For solid waste (e.g., unused reagent, contaminated labware), carefully place it into the designated waste container to minimize dust formation.
-
For solutions containing this compound, pour the liquid carefully into the designated waste container.
-
Keep the waste container closed at all times except when adding waste.
Step 4: Labeling
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "95-23-8"
-
The hazard characteristics: "Harmful," "Irritant," "Environmental Hazard"
-
The accumulation start date.
-
The name of the principal investigator or laboratory supervisor.
-
Step 5: Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from general laboratory traffic, and secondary containment is recommended.
-
Do not store large quantities of waste in the laboratory for extended periods. Follow your institution's guidelines for waste pickup schedules.
Step 6: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical and quantity.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Notify your laboratory supervisor and EHS department.
-
Control the source of the spill if it is safe to do so.
-
Contain the spill using appropriate absorbent materials (e.g., chemical absorbent pads or vermiculite).
-
Clean the spill area following EHS-approved procedures, wearing appropriate PPE.
-
Dispose of all contaminated materials as hazardous waste, following the protocol outlined above.
Data Presentation
No specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal methods, were identified in the reviewed safety and disposal literature. The guiding principle is that any concentration of this substance must be treated as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
